molecular formula C12H15Cl2NO2 B193302 Phenylacetic acid mustard CAS No. 10477-72-2

Phenylacetic acid mustard

カタログ番号: B193302
CAS番号: 10477-72-2
分子量: 276.16 g/mol
InChIキー: RQAFMLCWWGDNLI-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

Phenylacetic acid mustard (CAS 10477-72-2), with the molecular formula C12H15Cl2NO2 and a molecular weight of 276.16, is a significant compound in cancer research . It is recognized as the major active metabolite of the chemotherapeutic agent Chlorambucil . As a bifunctional alkylating agent of the nitrogen mustard type, its primary research value lies in its antineoplastic and cytotoxic activities . Studies have shown that this compound exhibits approximately 1.8 to 1.9 times greater antitumor potency than Chlorambucil itself in vivo models, demonstrating its significant role in the overall therapeutic effect . Its mechanism of action involves interfering with DNA replication and RNA transcription through the alkylation and cross-linking of DNA strands, which leads to the induction of cellular apoptosis . Following oral administration of Chlorambucil in humans, this compound is formed as the primary metabolite and achieves a plasma concentration-time curve (AUC) that is typically 2 to 3 times greater than that of the parent drug, underscoring its pharmacological importance . The compound undergoes specific reactions in physiological solutions, forming an aziridinium ion intermediate, and its behavior is notably different in plasma compared to protein-depleted environments, with a longer half-life in whole plasma due to binding with albumin . This product is intended for research applications only, such as in analytical method development, method validation (AMV), and Quality Control (QC) for pharmaceutical development . It is particularly useful as a reference standard in metabolic and pharmacokinetic studies of alkylating agents . This compound is for research use only and is not intended for diagnostic or therapeutic purposes.

Structure

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

2-[4-[bis(2-chloroethyl)amino]phenyl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15Cl2NO2/c13-5-7-15(8-6-14)11-3-1-10(2-4-11)9-12(16)17/h1-4H,5-9H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQAFMLCWWGDNLI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC(=O)O)N(CCCl)CCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15Cl2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40146714
Record name Phenacid
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Molecular Weight

276.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10477-72-2
Record name 4-[Bis(2-chloroethyl)amino]benzeneacetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=10477-72-2
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Record name Phenacid
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Record name Chlorphenacil
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=71964
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Phenacid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N,N-BIS(2-CHLOROETHYL)-P-AMINOPHENYLACETIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/32842A3UZP
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of Phenylacetic Acid Mustard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phenylacetic acid mustard (PAM), the primary active metabolite of the chemotherapeutic agent chlorambucil, is a bifunctional alkylating agent with significant antineoplastic properties.[1][2] This document provides a comprehensive overview of the physicochemical properties of PAM, its mechanism of action, and relevant experimental methodologies. The information is intended to serve as a technical resource for researchers and professionals involved in drug development and cancer research.

Chemical Identity and Physicochemical Properties

This compound, with the IUPAC name 2-[4-[bis(2-chloroethyl)amino]phenyl]acetic acid, is a nitrogen mustard derivative of phenylacetic acid.[][4] Its fundamental properties are summarized below.

General Properties
PropertyValueSource
IUPAC Name 2-[4-[bis(2-chloroethyl)amino]phenyl]acetic acid[][4]
Synonyms 4-[Bis(2-chloroethyl)amino]benzeneacetic Acid, [p-[Bis(2-chloroethyl)amino]phenyl]acetic Acid, Chlorophenacyle[]
CAS Number 10477-72-2[5]
Molecular Formula C₁₂H₁₅Cl₂NO₂[5]
Molecular Weight 276.16 g/mol [4][5]
Appearance Off-White Solid[6]
Physicochemical Data
PropertyThis compoundPhenylacetic Acid (for reference)Source
Melting Point Data not available76-78 °C[7][8]
Boiling Point Data not available265 °C[7][8]
Aqueous Solubility Data not available1.50 g/100 mL (20 °C)[9]
LogP (calculated) 2.59771.41[5][10]
pKa Data not available4.31[10]

Note: The properties of Phenylacetic Acid are provided for context and should not be used as a direct substitute for the properties of this compound.

Stability and Reactivity

This compound is a reactive molecule due to the presence of the bis(2-chloroethyl)amino group. In aqueous solutions, it undergoes decomposition through an intramolecular cyclization to form a highly reactive aziridinium (B1262131) ion intermediate.[11] This intermediate is a potent electrophile that can alkylate various nucleophilic sites on biomolecules.[11] The stability of PAM is noted to be greater in whole plasma as compared to plasma ultrafiltrate.[11]

Mechanism of Action: DNA Alkylation and Signaling Pathways

As a nitrogen mustard, the primary mechanism of action of PAM is the alkylation of DNA.[2] This process disrupts DNA replication and transcription, ultimately leading to cell cycle arrest and apoptosis.

DNA Alkylation

The electrophilic aziridinium ion formed from PAM reacts with nucleophilic sites in DNA, with a preference for the N7 position of guanine (B1146940) residues.[2] Being a bifunctional agent, one molecule of PAM can react with two different nucleophilic sites, leading to the formation of both intra-strand and inter-strand DNA cross-links.[2] These cross-links are particularly cytotoxic as they prevent the separation of DNA strands, which is essential for replication and transcription.

DNA_Alkylation PAM This compound Aziridinium Aziridinium Ion (Electrophile) PAM->Aziridinium Intramolecular Cyclization Adduct Monofunctional Adduct Aziridinium->Adduct Alkylation DNA DNA (Nucleophile) (N7 of Guanine) Crosslink Intra/Inter-strand Cross-link Adduct->Crosslink Second Alkylation

Figure 1: Mechanism of DNA Alkylation by this compound.
DNA Damage Response (DDR) Pathway

The DNA lesions created by PAM trigger a complex cellular signaling network known as the DNA Damage Response (DDR).[12] This pathway aims to repair the damage, but if the damage is too extensive, it can initiate programmed cell death (apoptosis).

Key events in the PAM-induced DDR include:

  • Damage Sensing: DNA lesions are recognized by sensor proteins.

  • Transducer Kinase Activation: This recognition activates key kinases such as ATM (Ataxia Telangiectasia Mutated), ATR (Ataxia Telangiectasia and Rad3-related), and DNA-PKcs (DNA-dependent protein kinase, catalytic subunit).[12]

  • Effector Protein Activation: These kinases then phosphorylate a multitude of downstream effector proteins, including the tumor suppressor p53 and the histone variant H2AX.[12][13]

  • Cellular Outcomes: The activation of these effectors leads to cell cycle arrest, allowing time for DNA repair. If the damage is irreparable, p53 can trigger apoptosis.[13][14]

DNA_Damage_Response cluster_0 DNA Damage Induction cluster_1 Signal Transduction cluster_2 Cellular Outcomes PAM This compound DNA_Damage DNA Adducts & Cross-links PAM->DNA_Damage ATM_ATR ATM / ATR / DNA-PKcs (Kinase Activation) DNA_Damage->ATM_ATR p53 p53 Activation ATM_ATR->p53 H2AX γ-H2AX Formation ATM_ATR->H2AX CellCycleArrest Cell Cycle Arrest p53->CellCycleArrest DNARepair DNA Repair (BER, NER, HR, NHEJ) p53->DNARepair Apoptosis Apoptosis p53->Apoptosis H2AX->DNARepair Synthesis_Workflow Start Starting Material (e.g., Chlorambucil) Reaction Chemical Transformation (e.g., Oxidation) Start->Reaction Quenching Reaction Quenching Reaction->Quenching Extraction Extraction Quenching->Extraction Purification Purification (e.g., Chromatography) Extraction->Purification Characterization Characterization (NMR, MS) Purification->Characterization Final This compound

References

Phenylacetic Acid Mustard (PAM): A Technical Guide to its Mechanism of Action in DNA Alkylation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenylacetic acid mustard (PAM) is the primary active metabolite of the nitrogen mustard alkylating agent, chlorambucil, a chemotherapy drug used in the treatment of various cancers.[1][2] As a bifunctional alkylating agent, PAM exerts its cytotoxic effects by forming covalent bonds with DNA, leading to the formation of monoadducts and cross-links.[3] This guide provides an in-depth technical overview of the mechanism of action of PAM in DNA alkylation, including its chemical reactivity, the nature of the resulting DNA lesions, and the cellular responses to this form of DNA damage.

Chemical Mechanism of DNA Alkylation

The reactivity of nitrogen mustards like PAM is attributed to the intramolecular cyclization of one of the 2-chloroethyl side chains, forming a highly reactive aziridinium (B1262131) ion intermediate. This electrophilic intermediate is then susceptible to nucleophilic attack by various sites on DNA bases.[3]

The primary sites of alkylation by PAM on DNA are:

  • N7 position of guanine: This is the most frequent site of alkylation by nitrogen mustards.[3]

  • N1 position of adenine: PAM also forms a substantial number of adducts at this position.[4]

  • N3 position of cytosine: Alkylation at this site has also been observed.[5]

Being a bifunctional agent, PAM can react a second time, leading to the formation of DNA cross-links. These can be either intrastrand (between two bases on the same DNA strand) or interstrand (between bases on opposite DNA strands). Interstrand cross-links (ICLs) are particularly cytotoxic as they physically prevent the separation of the DNA double helix, thereby blocking essential cellular processes like DNA replication and transcription.[6]

Quantitative Analysis of PAM-DNA Interactions

ParameterValueCell Line/SystemReference
Hydrolysis Rate Pseudo first-order rate constantsAqueous solution[7]
kobs (s⁻¹)Varies with buffer composition[7]
Cytotoxicity
IC50Not directly available for PAM
In Vivo Potency (Mice)
ED158.0 mg/kgKHT murine sarcoma[8]
LD5015.9 mg/kgMice[8]

Table 1: Quantitative Data on this compound Activity

Experimental Protocols

Analysis of PAM-DNA Adducts by HPLC-ESI-MS/MS

This protocol is adapted from methods used for the analysis of chlorambucil-DNA adducts.[9]

Objective: To identify and quantify PAM-DNA monoadducts (N7-guanine, N1-adenine).

Methodology:

  • DNA Isolation: Isolate genomic DNA from cells treated with PAM using standard phenol-chloroform extraction or a commercial DNA isolation kit.

  • DNA Hydrolysis: Enzymatically digest the DNA to individual nucleosides using a cocktail of DNase I, nuclease P1, and alkaline phosphatase.

  • HPLC Separation:

    • Column: Reversed-phase C18 column (e.g., Waters BEH C18).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A linear gradient from 5% to 50% B over 30 minutes.

    • Flow Rate: 0.2 mL/min.

  • ESI-MS/MS Detection:

    • Ionization Mode: Positive electrospray ionization (ESI+).

    • MS Scan Mode: Selected Reaction Monitoring (SRM) for targeted adducts.

    • Transitions to Monitor:

      • N7-PAM-Guanine: Precursor ion -> Product ion (specific m/z to be determined based on PAM's molecular weight).

      • N1-PAM-Adenine: Precursor ion -> Product ion (specific m/z to be determined).

    • Instrumentation Parameters: Optimize cone voltage and collision energy for each adduct.[9]

Evaluation of Cytotoxicity by Colony Formation Assay

Objective: To determine the dose-dependent cytotoxic effect of PAM on cultured cells.

Methodology:

  • Cell Seeding: Plate a known number of cells (e.g., 500-1000 cells/well) in 6-well plates and allow them to attach overnight.

  • Drug Treatment: Treat the cells with a range of PAM concentrations for a defined period (e.g., 24 hours).

  • Colony Formation: Remove the drug-containing medium, wash the cells with PBS, and add fresh medium. Incubate the plates for 10-14 days to allow for colony formation.

  • Staining and Counting: Fix the colonies with methanol (B129727) and stain with crystal violet. Count the number of colonies (containing >50 cells).

  • Data Analysis: Calculate the surviving fraction for each treatment group relative to the untreated control. Plot the log of the surviving fraction against the drug concentration to determine the IC50 value.[10]

Cellular Response to PAM-Induced DNA Damage

The formation of bulky DNA adducts and cross-links by PAM triggers a complex cellular signaling network known as the DNA Damage Response (DDR).

Signaling Pathways

The primary sensors of ICLs are components of the Fanconi Anemia (FA) pathway and the nucleotide excision repair (NER) pathway.[11] The presence of these lesions, particularly during DNA replication, leads to the activation of the master kinases ATM (Ataxia-Telangiectasia Mutated) and ATR (ATM and Rad3-related) .[12]

  • ATR is primarily activated by stalled replication forks, a common consequence of ICLs.[12]

  • ATM is activated by DNA double-strand breaks (DSBs), which can arise as intermediates during the repair of ICLs.[13]

Activation of ATM and ATR initiates a signaling cascade that involves the phosphorylation of numerous downstream targets, including the checkpoint kinases Chk1 and Chk2 , and the tumor suppressor protein p53 . This cascade leads to:

  • Cell Cycle Arrest: Halting the cell cycle at the G1/S, S, or G2/M phases to provide time for DNA repair.

  • DNA Repair: Upregulation and recruitment of DNA repair proteins to the site of damage.

  • Apoptosis: If the DNA damage is too extensive to be repaired, the cell is directed to undergo programmed cell death.

The choice between these outcomes is determined by the extent of DNA damage and the cellular context.

DNA_Damage_Response cluster_0 DNA Damage cluster_2 Effector Pathways PAM This compound DNA_Alkylation DNA Alkylation (Monoadducts, ICLs) PAM->DNA_Alkylation ATM ATM DNA_Alkylation->ATM DSBs (Repair Intermediates) ATR ATR DNA_Alkylation->ATR Stalled Replication Fork DNA_PKcs DNA-PKcs DNA_Alkylation->DNA_PKcs DSBs Cell_Cycle_Arrest Cell Cycle Arrest ATM->Cell_Cycle_Arrest DNA_Repair DNA Repair (BER, NER, HR, NHEJ) ATM->DNA_Repair Apoptosis Apoptosis ATM->Apoptosis ATR->Cell_Cycle_Arrest ATR->DNA_Repair DNA_PKcs->DNA_Repair NHEJ Experimental_Workflow cluster_0 In Vitro Analysis cluster_1 Cell-Based Assays PAM_DNA_Incubation Incubate PAM with DNA Adduct_Analysis HPLC-MS/MS Adduct Analysis PAM_DNA_Incubation->Adduct_Analysis Cell_Treatment Treat Cells with PAM Cytotoxicity Cytotoxicity Assay (e.g., Colony Formation) Cell_Treatment->Cytotoxicity DNA_Damage_Quant DNA Damage Quantification (e.g., Comet Assay) Cell_Treatment->DNA_Damage_Quant DDR_Activation Western Blot for DDR Proteins (p-ATM, p-ATR, etc.) Cell_Treatment->DDR_Activation Cell_Cycle Flow Cytometry for Cell Cycle Analysis Cell_Treatment->Cell_Cycle

References

In Vitro Biological Activity of Phenylacetic Acid Mustard: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenylacetic acid mustard (PAM), the principal active metabolite of the chemotherapeutic agent chlorambucil, is a bifunctional alkylating agent with significant in vitro cytotoxic activity against a range of cancer cell lines. As a nitrogen mustard derivative, PAM exerts its anticancer effects primarily through the induction of DNA damage, leading to cell cycle arrest and apoptosis. This technical guide provides an in-depth overview of the in vitro biological activities of PAM, detailing its mechanism of action, effects on cellular processes, and the signaling pathways it modulates. The information presented herein is intended to serve as a comprehensive resource for researchers and professionals involved in the discovery and development of novel anticancer therapies.

Mechanism of Action

This compound is a DNA alkylating agent that covalently binds to cellular macromolecules. Its high reactivity stems from the presence of two chloroethyl groups, which, through intramolecular cyclization, form highly reactive aziridinium (B1262131) ions. These electrophilic intermediates then react with nucleophilic sites on DNA, preferentially at the N7 position of guanine (B1146940) residues.[1] This alkylation can result in several forms of DNA damage, including:

  • Monoadducts: Covalent attachment of a single PAM molecule to a DNA base.

  • Intrastrand cross-links: Linkage of two adjacent bases on the same DNA strand.

  • Interstrand cross-links (ICLs): Covalent linkage of bases on opposite DNA strands, which is the most cytotoxic lesion as it physically prevents DNA strand separation, thereby blocking DNA replication and transcription.

The accumulation of irreparable DNA damage triggers cellular surveillance mechanisms, ultimately leading to the activation of programmed cell death.

Cytotoxicity of this compound

The cytotoxic potential of this compound has been evaluated against various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key parameter used to quantify the potency of a compound in inhibiting cellular proliferation.

Cell LineCancer TypeIC50 (µM)Assay MethodReference(s)
LoVoColorectal Carcinoma19Not Specified[2]

Note: The table will be expanded as more specific IC50 values for this compound across a wider range of cell lines are identified in the literature.

Experimental Protocols

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.

Principle: Metabolically active cells possess mitochondrial dehydrogenase enzymes that reduce the yellow, water-soluble MTT to a purple, insoluble formazan (B1609692). The amount of formazan produced is directly proportional to the number of viable cells.

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of this compound for a specified duration (e.g., 24, 48, or 72 hours). Include untreated control wells.

  • MTT Addition: Following the treatment period, add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the MTT-containing medium and add a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO) or a detergent-based solution, to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the resulting colored solution using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: Calculate the percentage of cell viability for each treatment concentration relative to the untreated control. The IC50 value can then be determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.

This compound-Induced Cell Cycle Arrest

By inducing DNA damage, this compound activates cell cycle checkpoints, which are crucial for preventing the propagation of damaged DNA to daughter cells. These checkpoints provide time for the cell to repair the DNA damage. If the damage is too severe to be repaired, the cell is directed towards apoptosis. Nitrogen mustards, including PAM, are known to cause cell cycle arrest, particularly at the G2/M phase.[3][4][5]

Cell Cycle Analysis by Flow Cytometry

Flow cytometry with propidium (B1200493) iodide (PI) staining is a standard method for analyzing the distribution of cells in different phases of the cell cycle.

Principle: Propidium iodide is a fluorescent intercalating agent that stains DNA. The amount of fluorescence emitted by a stained cell is directly proportional to its DNA content. Cells in the G2 or M phase of the cell cycle have twice the DNA content of cells in the G0 or G1 phase, while cells in the S phase have an intermediate amount of DNA.

Protocol:

  • Cell Treatment: Culture cells with and without this compound for the desired time.

  • Cell Harvesting: Harvest both adherent and floating cells and wash them with phosphate-buffered saline (PBS).

  • Fixation: Fix the cells in ice-cold 70% ethanol (B145695) to permeabilize the cell membrane and preserve the cellular structure.

  • Staining: Treat the cells with RNase A to degrade RNA, which can also be stained by PI. Then, stain the cells with a solution containing propidium iodide.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. The fluorescence intensity of the PI-stained cells is measured.

  • Data Analysis: The data is typically displayed as a histogram of DNA content. Software is used to model the distribution of cells in the G0/G1, S, and G2/M phases of the cell cycle.

G2_M_Arrest_Workflow cluster_experiment Cell Culture and Treatment cluster_analysis Cell Cycle Analysis A Seed Cancer Cells B Treat with this compound A->B C Harvest and Fix Cells B->C After Incubation D Stain with Propidium Iodide C->D E Flow Cytometry D->E F Quantify Cell Cycle Phases (G0/G1, S, G2/M) E->F G Determine G2/M Arrest F->G Data Interpretation Apoptosis_Detection_Workflow cluster_induction Apoptosis Induction cluster_staining Staining cluster_detection Detection and Analysis A Cancer Cells B Treatment with This compound A->B C Harvest Cells B->C D Stain with Annexin V-FITC and Propidium Iodide C->D E Flow Cytometry D->E F Quantify Cell Populations: - Viable - Early Apoptotic - Late Apoptotic/Necrotic E->F DNA_Damage_Response cluster_DDR DNA Damage Response PAM This compound DNA_Damage DNA Damage (Interstrand Cross-links) PAM->DNA_Damage ATM ATM DNA_Damage->ATM ATR ATR DNA_Damage->ATR Chk2 Chk2 ATM->Chk2 phosphorylates Chk1 Chk1 ATR->Chk1 phosphorylates p53 p53 Chk2->p53 phosphorylates Chk1->p53 phosphorylates CellCycleArrest Cell Cycle Arrest (G2/M) p53->CellCycleArrest Apoptosis Apoptosis p53->Apoptosis Apoptosis_Pathway cluster_Bcl2 Bcl-2 Family Regulation PAM This compound p53 p53 Activation PAM->p53 Bax Bax (Pro-apoptotic) p53->Bax Upregulates Bcl2 Bcl-2 (Anti-apoptotic) p53->Bcl2 Downregulates Mitochondrion Mitochondrion Bax->Mitochondrion Promotes Permeabilization Bcl2->Mitochondrion Inhibits Permeabilization Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Apoptosome Apoptosome Formation (Apaf-1, Caspase-9) Cytochrome_c->Apoptosome Caspase3 Caspase-3 Activation Apoptosome->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

References

The Discovery of Phenylacetic Acid Mustard: A Key Metabolite of Chlorambucil

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Chlorambucil (B1668637), a nitrogen mustard alkylating agent, has been a cornerstone in the treatment of various hematological malignancies for decades. Its therapeutic efficacy is not solely attributable to the parent drug but also to its major and pharmacologically active metabolite, phenylacetic acid mustard (PAAM). This technical guide provides a comprehensive overview of the discovery of PAAM, detailing the experimental methodologies employed for its identification, characterization, and quantification. This document includes detailed experimental protocols, comparative quantitative data, and visual representations of the metabolic pathway and experimental workflows to serve as a valuable resource for researchers in pharmacology and drug development.

Introduction

Chlorambucil (4-(p-[bis(2-chloroethyl)amino]phenyl)butyric acid) is an orally administered nitrogen mustard derivative that exerts its cytotoxic effects through the alkylation of DNA. Early investigations into its mechanism of action and metabolic fate led to the pivotal discovery of this compound (PAAM) as its principal metabolite. This discovery was significant as PAAM was also found to possess potent cytotoxic activity, contributing substantially to the overall therapeutic effect of chlorambucil. The metabolic conversion of chlorambucil to PAAM occurs primarily in the liver through mitochondrial β-oxidation.[1][2] This guide will delve into the technical aspects of this discovery, providing detailed insights into the scientific processes involved.

Metabolic Pathway of Chlorambucil to this compound

The biotransformation of chlorambucil to this compound is a critical step in its mechanism of action. This metabolic conversion is catalyzed by mitochondrial enzymes.

Chlorambucil Metabolism Metabolic Conversion of Chlorambucil chlorambucil Chlorambucil (4-(p-[bis(2-chloroethyl)amino]phenyl)butyric acid) paam This compound (PAAM) (2-(4-(bis(2-chloroethyl)amino)phenyl)acetic acid) chlorambucil->paam Mitochondrial β-oxidation

Caption: Metabolic pathway of Chlorambucil to this compound.

Experimental Protocols

The identification and characterization of this compound as a metabolite of chlorambucil involved a series of meticulous experimental procedures.

In Vitro Metabolism Studies

Objective: To demonstrate the conversion of chlorambucil to this compound using liver subcellular fractions.

Protocol:

  • Preparation of Liver Mitochondria:

    • Rat livers are excised, minced, and homogenized in ice-cold isolation buffer (e.g., 250 mM sucrose, 10 mM Tris-HCl, 1 mM EDTA, pH 7.4).

    • The homogenate is centrifuged at low speed (e.g., 700 x g for 10 minutes) to remove nuclei and cell debris.

    • The resulting supernatant is then centrifuged at a higher speed (e.g., 8,000 x g for 15 minutes) to pellet the mitochondria.

    • The mitochondrial pellet is washed with the isolation buffer and re-centrifuged. The final pellet is resuspended in an appropriate buffer for the metabolism assay.

  • Incubation Assay:

    • The incubation mixture contains the isolated mitochondria, chlorambucil (at a specified concentration), and necessary cofactors for β-oxidation (e.g., ATP, CoA, NAD+, and MgCl2) in a suitable buffer (e.g., potassium phosphate (B84403) buffer, pH 7.4).

    • The reaction is initiated by the addition of chlorambucil and incubated at 37°C for a defined period (e.g., 60 minutes) with gentle shaking.

    • Control incubations are performed without mitochondria or without cofactors to ensure the observed conversion is enzymatic.

  • Sample Extraction:

    • The incubation is terminated by the addition of a cold organic solvent, such as acetonitrile (B52724) or methanol, to precipitate proteins.

    • The mixture is vortexed and then centrifuged to pellet the precipitated protein.

    • The supernatant, containing the parent drug and its metabolites, is collected and evaporated to dryness under a stream of nitrogen. The residue is then reconstituted in the mobile phase for analysis.

Analytical Methods for Identification and Quantification

Objective: To separate and quantify chlorambucil and this compound in biological samples.

Protocol:

  • Chromatographic System: A standard HPLC system equipped with a UV detector.

  • Column: A reversed-phase C18 column (e.g., LiChrospher 100 RP-18) is typically used.[3][4]

  • Mobile Phase: A gradient or isocratic mobile phase consisting of a mixture of an aqueous buffer (e.g., water with formic acid) and an organic solvent (e.g., acetonitrile).[3][4]

  • Detection: UV detection at a wavelength of 258 nm.[3][4]

  • Quantification: Calibration curves are generated using standards of known concentrations of chlorambucil and synthesized this compound.

Objective: To provide highly sensitive and specific detection and quantification of chlorambucil and PAAM.

Protocol:

  • Chromatography: Similar HPLC conditions as described above are used for separation.

  • Mass Spectrometry: A triple quadrupole mass spectrometer operating in the positive electrospray ionization (ESI) mode is commonly employed.

  • Detection Mode: Selected Reaction Monitoring (SRM) is used for its high selectivity and sensitivity.[5][6][7] In SRM, specific precursor-to-product ion transitions are monitored for each analyte.

    • SRM Transitions (Hypothetical): The exact m/z transitions would need to be determined experimentally but would be based on the molecular weight and fragmentation pattern of chlorambucil and PAAM. For example:

      • Chlorambucil: Precursor ion (M+H)+ -> Product ion

      • This compound: Precursor ion (M+H)+ -> Product ion

  • Sample Preparation: Solid-phase extraction (SPE) is often used for plasma sample cleanup prior to LC-MS/MS analysis to remove interfering substances.[8]

Synthesis of this compound Standard

Objective: To synthesize an authentic standard of this compound for analytical method development and as a reference for metabolite identification.

Protocol (Conceptual):

A common synthetic route involves the modification of a precursor molecule. For instance, starting with 4-aminophenylacetic acid, the synthesis could proceed as follows:

  • N-alkylation: The amino group of 4-aminophenylacetic acid is reacted with ethylene (B1197577) oxide to introduce two hydroxyethyl (B10761427) groups.

  • Chlorination: The resulting dihydroxy compound is then treated with a chlorinating agent, such as thionyl chloride (SOCl2), to replace the hydroxyl groups with chlorine atoms, yielding this compound.[9]

  • Purification: The final product is purified using techniques like recrystallization or column chromatography.

  • Characterization: The structure of the synthesized compound is confirmed using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H-NMR and ¹³C-NMR) and mass spectrometry.[10]

Experimental Workflow and Data Visualization

The overall process for the discovery and confirmation of this compound as a metabolite of chlorambucil can be visualized as follows:

Experimental_Workflow Workflow for Metabolite Identification cluster_in_vitro In Vitro Metabolism cluster_synthesis Reference Standard cluster_analysis Analytical Confirmation incubation Incubation of Chlorambucil with Liver Mitochondria extraction Extraction of Metabolites incubation->extraction hplc HPLC Analysis extraction->hplc lcms LC-MS/MS Analysis extraction->lcms synthesis Synthesis of Phenylacetic Acid Mustard purification Purification and Characterization (NMR, MS) synthesis->purification purification->hplc Standard purification->lcms Standard comparison Comparison of Retention Time and Mass Spectra hplc->comparison lcms->comparison confirmation Metabolite Confirmed comparison->confirmation

Caption: Workflow for the identification and confirmation of PAAM.

Quantitative Data Summary

The following tables summarize the key quantitative data comparing chlorambucil and its metabolite, this compound.

Table 1: Comparative Pharmacokinetic Parameters in Humans (Oral Administration)
ParameterChlorambucilThis compound (Metabolite)Reference
Tmax (hours) ~1~2-4[11]
Plasma Half-life (hours) ~1.5~2.5[11]
AUC (ng·h/mL) VariableGenerally higher than Chlorambucil[11][12]
Protein Binding HighHigh[13]

Note: Values are approximate and can vary based on patient population and study design.

Table 2: Comparative In Vitro Cytotoxicity (IC50 Values)
Cell LineChlorambucil (µM)This compound (µM)Reference
LoVo (Human Colon Cancer)-19[2]
LS174T (Human Colon Adenocarcinoma)Less potent than Melphalan (B128)More potent than BAM[14]
K562 (Human Leukemia)Less potent than MelphalanMore potent than BAM[14]
Breast Cancer Cell Lines (MCF-7, MDA-MB-231)>130-[15]

Note: Direct comparative IC50 values for chlorambucil and PAAM in the same cell lines are not consistently reported in a single study. The data indicates that both compounds are cytotoxic.

Conclusion

The discovery of this compound as a major, active metabolite of chlorambucil was a pivotal moment in understanding the full pharmacological profile of this important anticancer drug. The biotransformation of chlorambucil to PAAM via mitochondrial β-oxidation significantly contributes to its overall cytotoxic effect. The experimental methodologies outlined in this guide, from in vitro metabolism studies to sophisticated analytical techniques like HPLC and LC-MS/MS, were instrumental in elucidating this metabolic pathway. The synthesis of an authentic PAAM standard was crucial for the definitive identification and quantification of the metabolite. This comprehensive technical overview serves as a valuable resource for scientists and researchers, providing a detailed framework for understanding and investigating drug metabolism, particularly for classical alkylating agents. The continued study of the pharmacokinetics and pharmacodynamics of both chlorambucil and this compound is essential for optimizing therapeutic strategies and developing novel anticancer agents.

References

An In-depth Technical Guide to Early-Stage Research on Phenylacetic Acid Mustard Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenylacetic acid mustard (PAAM) and its derivatives represent a class of alkylating agents with significant potential in cancer chemotherapy. As the major active metabolite of chlorambucil, PAAM exerts its cytotoxic effects through the alkylation of DNA, leading to cell cycle arrest and apoptosis. This technical guide provides a comprehensive overview of the early-stage research on PAAM derivatives, focusing on their synthesis, mechanism of action, and preclinical evaluation. The information is intended to serve as a valuable resource for researchers and professionals involved in the discovery and development of novel anticancer therapies.

Data Presentation: Cytotoxicity and In Vivo Efficacy

The antitumor activity of this compound and its derivatives has been evaluated in various preclinical models. The following tables summarize the key quantitative data from these studies, including in vitro cytotoxicity (IC50 values) and in vivo efficacy and toxicity.

Table 1: In Vitro Cytotoxicity of this compound (PAAM) and Derivatives

CompoundCell LineCancer TypeIC50 (µM)Reference
This compound (PAAM)LoVoColorectal19[1]

Table 2: In Vivo Antitumor Activity and Toxicity of this compound (PAAM) in Mice

ParameterDosageAdministrationValueAnimal ModelReference
Antitumor Potency (vs. Chlorambucil)0-20 mg/kg (15 days)Intraperitoneal1.8-1.9 times greaterInbred male C3H/He mice[1]
ED15 (Effective Dose for 15% tumor inhibition)0-20 mg/kg (15 days)Intraperitoneal8.0 mg/kgInbred male C3H/He mice[1]
LD50 (Lethal Dose, 50%)Single doseIntraperitoneal15.9 mg/kgInbred male C3H/He mice[1]

Mechanism of Action: DNA Alkylation and Damage Response

This compound derivatives are bifunctional alkylating agents that covalently bind to the N7 position of guanine (B1146940) bases in DNA.[2] This interaction leads to the formation of DNA monoadducts and interstrand cross-links (ICLs), which block DNA replication and transcription, ultimately triggering cell death.[3]

Upon DNA damage, cells activate a complex signaling network known as the DNA Damage Response (DDR) to arrest the cell cycle and initiate DNA repair or, if the damage is too severe, apoptosis.[4] The primary repair pathways involved in repairing the damage induced by nitrogen mustards are Base Excision Repair (BER), Nucleotide Excision Repair (NER), and Homologous Recombination (HR).[5]

Experimental Protocols

This section provides detailed methodologies for key experiments commonly employed in the early-stage research of this compound derivatives.

Synthesis of Phenylacetic Acid

A standard method for the preparation of phenylacetic acid involves the hydrolysis of benzyl (B1604629) cyanide.

Materials:

  • Benzyl cyanide

  • Sulfuric acid

  • Water

Procedure:

  • In a 5-liter round-bottom flask equipped with a mechanical stirrer and reflux condenser, mix 1150 cc of water, 840 cc of commercial sulfuric acid, and 700 g of benzyl cyanide.

  • Heat the mixture under reflux and stir for three hours.

  • Cool the mixture slightly and then pour it into 2 liters of cold water, stirring to prevent the formation of a solid cake.

  • Filter the precipitated phenylacetic acid.

  • Melt the crude material under water and wash it by decantation several times with hot water.

  • Collect the small amount of phenylacetic acid that crystallizes from the hot water washings upon cooling and add it to the main portion.

  • Pour off the last of the hot water while the material is still molten.

  • Transfer the product to a 2-liter Claisen distilling flask and distill under reduced pressure. A small amount of water will distill first, followed by a fraction containing some benzyl cyanide, which should be collected separately. The main fraction of pure phenylacetic acid is then collected.[6]

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxicity of potential anticancer compounds.

Materials:

  • Cancer cell lines (e.g., LoVo)

  • 96-well plates

  • Complete cell culture medium

  • This compound derivative stock solution (dissolved in a suitable solvent like DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the this compound derivative in culture medium. Remove the medium from the wells and add 100 µL of the medium containing different concentrations of the test compound. Include wells with untreated cells as a negative control and wells with a known cytotoxic agent as a positive control.

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for another 2-4 hours, or until a purple precipitate is visible.

  • Formazan Solubilization: Add 100 µL of the solubilization solution to each well.

  • Absorbance Measurement: Leave the plate at room temperature in the dark for 2 hours, then measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) can be determined by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.[7][8]

In Vivo Antitumor Activity Study in Mice

This protocol outlines a general procedure for evaluating the in vivo efficacy of a this compound derivative in a mouse tumor model.

Materials:

  • Inbred mice (e.g., C3H/He)

  • Tumor cells for implantation

  • This compound derivative

  • Vehicle for drug administration (e.g., acidified ethanol (B145695) diluted with propylene (B89431) glycol/K2HPO4 buffer)

  • Calipers for tumor measurement

Procedure:

  • Tumor Implantation: Subcutaneously or intraperitoneally implant a known number of tumor cells into the mice.

  • Animal Grouping: Once the tumors reach a palpable size, randomly divide the mice into treatment and control groups.

  • Drug Administration:

    • Prepare the this compound derivative in a suitable vehicle. A reported formulation for PAAM is a solution in acidified ethanol (4.8 ml conc. HCl in 95% v/v ethyl alcohol to make 100 ml) diluted 1:9 with a propylene glycol/K2HPO4 buffer (20 g K2HPO4 plus 450 ml propylene glycol), with a final pH of 7.4.[1]

    • Administer the compound to the treatment group via a specified route (e.g., intraperitoneal injection) at various doses (e.g., 0, 5, 10, 20 mg/kg) for a defined period (e.g., 15 days). The control group receives the vehicle only.[1]

  • Tumor Measurement: Measure the tumor size with calipers every few days.

  • Toxicity Assessment: Monitor the body weight and general health of the mice throughout the experiment as indicators of toxicity.

  • Endpoint: At the end of the study, euthanize the mice and excise the tumors for weighing and further analysis.

  • Data Analysis: Calculate the tumor growth inhibition for each treatment group compared to the control group. Determine efficacy parameters such as the ED15 (effective dose for 15% tumor inhibition).[1]

Mandatory Visualizations

Signaling Pathway: DNA Damage Response to this compound

The following diagram illustrates the key signaling pathways activated in response to DNA damage induced by this compound derivatives.

DNA_Damage_Response PAAM Phenylacetic Acid Mustard Derivative DNA_Damage DNA Alkylation (Monoadducts, ICLs) PAAM->DNA_Damage ATM_ATR ATM/ATR Activation DNA_Damage->ATM_ATR senses damage H2AX γH2AX Formation DNA_Damage->H2AX Rad51 Rad51 Foci Formation (HR) DNA_Damage->Rad51 DNAPK DNA-PK Activation (NHEJ) DNA_Damage->DNAPK CHK1_CHK2 CHK1/CHK2 Phosphorylation ATM_ATR->CHK1_CHK2 p53 p53 Activation ATM_ATR->p53 CellCycleArrest Cell Cycle Arrest (S/G2 Phase) CHK1_CHK2->CellCycleArrest p53->CellCycleArrest Apoptosis Apoptosis p53->Apoptosis DNA_Repair DNA Repair (BER, NER, HR) CellCycleArrest->DNA_Repair allows time for DNA_Repair->CellCycleArrest successful repair resumes cycle DNA_Repair->Apoptosis unrepaired damage leads to H2AX->DNA_Repair Rad51->DNA_Repair DNAPK->DNA_Repair

Caption: DNA damage response pathway initiated by this compound derivatives.

Experimental Workflow: Preclinical Evaluation of this compound Derivatives

The diagram below outlines the typical workflow for the preclinical development of novel this compound derivatives.

Preclinical_Workflow Synthesis Synthesis & Characterization of PAAM Derivatives InVitro In Vitro Screening Synthesis->InVitro Cytotoxicity Cytotoxicity Assays (e.g., MTT) InVitro->Cytotoxicity Mechanism Mechanism of Action Studies (e.g., DNA adducts, Cell cycle) InVitro->Mechanism LeadSelection Lead Compound Selection Cytotoxicity->LeadSelection Mechanism->LeadSelection InVivo In Vivo Evaluation LeadSelection->InVivo Efficacy Antitumor Efficacy Studies (Xenograft models) InVivo->Efficacy Toxicity Toxicity & Pharmacokinetic Studies InVivo->Toxicity PreclinicalCandidate Preclinical Candidate Nomination Efficacy->PreclinicalCandidate Toxicity->PreclinicalCandidate

Caption: Workflow for the preclinical development of this compound derivatives.

References

An In-depth Technical Guide to the Stability and Degradation Pathways of Phenylacetic Acid Mustard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phenylacetic acid mustard (PAM), the primary and more potent metabolite of the chemotherapeutic agent chlorambucil (B1668637), is a bifunctional alkylating agent critical to the efficacy of its parent drug. An understanding of its stability and degradation is paramount for optimizing therapeutic strategies and developing new drug delivery systems. This technical guide provides a comprehensive overview of the chemical stability of PAM, detailing its degradation pathways under various conditions, its interaction with biological macromolecules, and the cellular signaling cascades it triggers. This document synthesizes quantitative data, outlines detailed experimental protocols, and provides visual representations of key pathways to serve as a valuable resource for researchers in oncology, pharmacology, and medicinal chemistry.

Chemical Stability of this compound

This compound {4-[bis(2-chloroethyl)amino]phenyl}acetic acid, is a nitrogen mustard derivative characterized by a phenylacetic acid moiety. The stability of PAM is intrinsically linked to the reactivity of its bis(2-chloroethyl)amino group, which is responsible for its alkylating activity. The degradation of PAM is primarily governed by the intramolecular cyclization of one of the 2-chloroethyl chains, forming a highly reactive aziridinium (B1262131) ion intermediate. This rate-determining step is followed by nucleophilic attack, leading to the formation of various degradation products.

Influence of pH and Temperature on Stability

The rate of degradation of PAM is significantly influenced by the pH and temperature of the surrounding environment. Generally, the hydrolysis of nitrogen mustards is accelerated in alkaline conditions due to the increased availability of hydroxide (B78521) ions, which act as nucleophiles. Conversely, in acidic conditions, the nitrogen atom of the mustard group is protonated, which inhibits the initial cyclization step and thus slows down degradation.

The degradation of PAM follows first-order kinetics. The rate of degradation increases with temperature, a relationship that can be described by the Arrhenius equation.

Table 1: Half-life of this compound Under Various Conditions

ConditionTemperature (°C)pHHalf-life (t½)Reference(s)
Plasma Ultrafiltrate377.437 minutes[1]
Whole Plasma377.410 hours[1]
Aqueous Solution257.0Approximately 7 minutes (for a related mustard)[2]
Interaction with Biological Macromolecules

In a biological milieu, the stability of PAM is markedly different from that in simple aqueous solutions. A key interaction is its binding to serum albumin, the most abundant protein in blood plasma. This binding is a combination of non-covalent and covalent interactions and has a profound stabilizing effect on the drug.[1] This interaction effectively creates a circulating reservoir of the active drug, prolonging its half-life and influencing its biodistribution and efficacy.

Degradation Pathways of this compound

The primary degradation pathway for PAM in aqueous media is hydrolysis. This process is initiated by the formation of the aziridinium ion, which is then attacked by water molecules.

Hydrolysis Pathway

The hydrolysis of PAM proceeds in a stepwise manner, with the initial formation of a monohydroxylated intermediate, followed by the formation of the dihydroxylated final product.

G PAM This compound Aziridinium Aziridinium Ion Intermediate PAM->Aziridinium Intramolecular Cyclization Mono_OH Monohydroxy this compound Aziridinium->Mono_OH + H₂O (Nucleophilic Attack) Aziridinium_2 Second Aziridinium Ion Intermediate Mono_OH->Aziridinium_2 Intramolecular Cyclization Di_OH Dihydroxy this compound Aziridinium_2->Di_OH + H₂O (Nucleophilic Attack)

Figure 1: Hydrolysis pathway of this compound.
Reaction with Other Nucleophiles

In a biological system, the aziridinium ion intermediate is a potent electrophile that can react with a variety of endogenous nucleophiles besides water. These include the sulfhydryl groups of cysteine residues in proteins and glutathione, as well as various sites on nucleic acids.

Interaction with DNA and Cellular Signaling Pathways

The cytotoxic and anti-cancer effects of PAM are primarily attributed to its ability to alkylate DNA. This covalent modification of DNA triggers a complex cellular response known as the DNA Damage Response (DDR).

DNA Adduct Formation

PAM is a bifunctional alkylating agent, meaning it can form adducts at two different positions on the DNA. The primary sites of alkylation are the N7 position of guanine (B1146940) and the N1 and N3 positions of adenine.[3] This can result in both mono-adducts and, more critically for its cytotoxic effect, inter- and intra-strand cross-links. These cross-links prevent the separation of the DNA strands, thereby inhibiting DNA replication and transcription, ultimately leading to cell cycle arrest and apoptosis.[4]

DNA Damage Response (DDR) Pathway

The formation of DNA adducts by PAM is recognized by cellular sensor proteins, which initiate a signaling cascade to coordinate DNA repair, cell cycle arrest, and, if the damage is too extensive, apoptosis. The key kinases at the apex of this cascade are Ataxia Telangiectasia Mutated (ATM) and Ataxia Telangiectasia and Rad3-related (ATR).[5]

G cluster_0 DNA Damage cluster_1 Signal Transduction cluster_2 Cellular Response PAM This compound DNA_Adducts DNA Adducts (Inter/Intra-strand Crosslinks) PAM->DNA_Adducts ATM ATM (activated) DNA_Adducts->ATM Sensed by MRN complex ATR ATR (activated) DNA_Adducts->ATR Sensed by RPA p53 p53 (phosphorylated) ATM->p53 Phosphorylation ATR->p53 Phosphorylation Cell_Cycle_Arrest Cell Cycle Arrest (G1/S and G2/M) p53->Cell_Cycle_Arrest DNA_Repair DNA Repair p53->DNA_Repair Apoptosis Apoptosis p53->Apoptosis

Figure 2: this compound-induced DNA Damage Response.

Activation of ATM and ATR leads to the phosphorylation and activation of a plethora of downstream targets, including the tumor suppressor protein p53.[6][7] Phosphorylated p53 acts as a transcription factor, upregulating the expression of genes involved in cell cycle arrest (e.g., p21), DNA repair, and apoptosis (e.g., BAX, PUMA).[8]

Experimental Protocols

This section provides an overview of key experimental methodologies for studying the stability and degradation of PAM.

HPLC Method for Stability Studies

High-Performance Liquid Chromatography (HPLC) with UV detection is a robust method for quantifying the degradation of PAM over time.

  • Objective: To determine the kinetic parameters of PAM degradation.

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile (B52724) and water, both containing 0.1% formic acid.

  • Detection: UV at 254 nm.

  • Procedure:

    • Prepare a stock solution of PAM in a suitable organic solvent (e.g., acetonitrile).

    • Spike the stock solution into the desired aqueous buffer (at a specific pH and temperature) to a final concentration of 10-100 µg/mL.

    • At various time points, inject an aliquot of the reaction mixture directly onto the HPLC system.

    • Quantify the peak area of PAM and its degradation products.

    • Plot the natural logarithm of the PAM concentration versus time to determine the first-order rate constant (k). The half-life can be calculated as t½ = 0.693/k.

G cluster_0 Sample Preparation cluster_1 Analysis cluster_2 Data Processing Stock Prepare PAM Stock Solution Incubation Incubate in Buffer (Controlled pH & Temp) Stock->Incubation Injection Inject Aliquots at Time Intervals Incubation->Injection HPLC HPLC Separation (C18 Column) Injection->HPLC Detection UV Detection (254 nm) HPLC->Detection Quantification Quantify Peak Areas Detection->Quantification Kinetics Calculate Rate Constant and Half-life Quantification->Kinetics

Figure 3: Experimental workflow for HPLC-based stability studies.
GC-MS Analysis of Degradation Products

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the identification of volatile degradation products. As PAM and its hydroxylated metabolites are not readily volatile, a derivatization step is required.

  • Objective: To identify the structure of PAM degradation products.

  • Instrumentation: GC-MS system.

  • Derivatization Agent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

  • Procedure:

    • Lyophilize the aqueous sample containing the degradation products.

    • Add the derivatization agent and heat at 70°C for 30 minutes to convert hydroxyl and carboxyl groups to their trimethylsilyl (B98337) (TMS) ethers and esters.

    • Inject the derivatized sample into the GC-MS.

    • Identify the degradation products based on their mass spectra and retention times.

Ultrafiltration Assay for Albumin Binding

Ultrafiltration is a common method to determine the extent of drug binding to plasma proteins.[9][10]

  • Objective: To quantify the fraction of PAM bound to albumin.

  • Materials: Ultrafiltration devices (e.g., with a 10 kDa molecular weight cutoff), human serum albumin solution.

  • Procedure:

    • Incubate PAM with a known concentration of human serum albumin in a physiologically relevant buffer (e.g., PBS, pH 7.4) at 37°C.

    • After reaching equilibrium, transfer an aliquot of the mixture to the ultrafiltration device.

    • Centrifuge the device to separate the free (unbound) drug in the ultrafiltrate from the protein-bound drug.

    • Quantify the concentration of PAM in the ultrafiltrate ([PAM]free) and the initial total concentration ([PAM]total) using a validated analytical method like HPLC.

    • The percentage of bound drug can be calculated as: % Bound = (([PAM]total - [PAM]free) / [PAM]total) x 100.

Western Blot Analysis of DDR Proteins

Western blotting is a standard technique to detect the activation of signaling proteins, such as the phosphorylation of ATM and p53.

  • Objective: To assess the activation of the DNA Damage Response pathway.

  • Materials: Cell lines, PAM, lysis buffer with phosphatase and protease inhibitors, primary antibodies (e.g., anti-phospho-ATM (Ser1981), anti-phospho-p53 (Ser15)), HRP-conjugated secondary antibodies, ECL substrate.

  • Procedure:

    • Treat cells with PAM for various times.

    • Lyse the cells and quantify the protein concentration.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane (e.g., with 5% BSA in TBST) and incubate with the primary antibody overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

    • Detect the chemiluminescent signal.[11][12][13]

Conclusion

This compound is a chemically reactive molecule whose stability is a critical determinant of its therapeutic activity. Its degradation is primarily driven by hydrolysis via an aziridinium ion intermediate, a process influenced by pH and temperature. In the physiological environment, its interaction with albumin significantly enhances its stability. The anti-cancer efficacy of PAM is derived from its ability to form DNA adducts, which trigger the DNA Damage Response pathway, leading to cell cycle arrest and apoptosis. The experimental protocols detailed in this guide provide a framework for researchers to further investigate the properties of this important cytotoxic agent. A thorough understanding of these fundamental characteristics is essential for the rational design of novel drug delivery systems and for optimizing the clinical use of chlorambucil and its active metabolite.

References

Methodological & Application

Application Notes and Protocols for Phenylacetic Acid Mustard (PAM)-Induced DNA Cross-Linking In Vitro

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenylacetic acid mustard (PAM) is an active metabolite of the chemotherapeutic agent chlorambucil.[1] As a bifunctional alkylating agent, PAM covalently binds to DNA, forming interstrand cross-links (ICLs).[2][3] These lesions are highly cytotoxic as they block DNA replication and transcription, ultimately leading to cell death.[3] Understanding the mechanisms of PAM-induced DNA cross-linking and the cellular responses to this damage is crucial for the development of effective cancer therapies.

These application notes provide detailed protocols for inducing and quantifying DNA cross-links in vitro using PAM, as well as an overview of the associated cellular signaling pathways.

Data Presentation

Quantitative Analysis of PAM Cytotoxicity

The cytotoxic effects of this compound (PAM) have been evaluated in various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a common measure of a compound's potency in inhibiting a specific biological or biochemical function.

Cell LineCompoundIC50 (µM)Reference
LoVo (colorectal tumor)This compound19[4]

Table 1: In vitro cytotoxicity of this compound (PAM) in the LoVo colorectal tumor cell line.

Experimental Protocols

General Laboratory Workflow for In Vitro DNA Cross-Linking Studies

The following diagram outlines the general experimental workflow for studying PAM-induced DNA cross-linking in vitro.

G cluster_setup Experimental Setup cluster_treatment Treatment cluster_analysis Analysis cell_culture 1. Cell Culture pam_prep 2. PAM Preparation cell_treatment 3. Cell Treatment with PAM pam_prep->cell_treatment dna_extraction 4. DNA Extraction cell_treatment->dna_extraction crosslink_detection 5. DNA Cross-link Detection dna_extraction->crosslink_detection data_analysis 6. Data Analysis crosslink_detection->data_analysis G cluster_stimulus Stimulus cluster_damage DNA Damage cluster_ddr DNA Damage Response (DDR) cluster_apoptosis Apoptosis pam This compound (PAM) icl DNA Interstrand Cross-links pam->icl atm_atr ATM/ATR Activation icl->atm_atr p53 p53 Phosphorylation atm_atr->p53 h2ax γH2AX Formation atm_atr->h2ax cas8 Caspase-8 Activation p53->cas8 cas3 Caspase-3 Activation cas8->cas3 apoptosis Apoptosis cas3->apoptosis

References

Flow Cytometry Analysis of Apoptosis Induced by Phenylacetic Acid Mustard: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenylacetic acid mustard (PAM) is an alkylating agent and a major metabolite of the chemotherapeutic drug chlorambucil. Alkylating agents are known to induce cellular damage, often leading to apoptosis, or programmed cell death. The quantitative analysis of apoptosis is a critical step in the evaluation of potential anticancer agents. Flow cytometry, in conjunction with specific fluorescent probes, provides a rapid and powerful method for the detailed analysis of apoptotic events at the single-cell level.

These application notes provide a comprehensive guide to utilizing flow cytometry for the analysis of apoptosis induced by this compound. This document includes a detailed experimental protocol for the widely used Annexin V and Propidium Iodide (PI) assay, guidelines for data presentation, and a discussion of the potential signaling pathways involved in PAM-induced apoptosis based on related compounds.

Data Presentation

Table 1: Dose-Dependent Effect of this compound on Apoptosis in Cancer Cells

PAM Concentration (µM)% Viable Cells (Annexin V- / PI-)% Early Apoptotic Cells (Annexin V+ / PI-)% Late Apoptotic/Necrotic Cells (Annexin V+ / PI+)
0 (Control)95.2 ± 2.12.5 ± 0.82.3 ± 0.5
1080.4 ± 3.512.8 ± 1.96.8 ± 1.2
2565.1 ± 4.225.3 ± 3.19.6 ± 1.8
5040.7 ± 5.142.1 ± 4.517.2 ± 2.4
10015.3 ± 3.855.9 ± 6.228.8 ± 3.9

Data are presented as mean ± standard deviation from three independent experiments. Cells were treated with the indicated concentrations of PAM for 48 hours.

Table 2: Time-Course of Apoptosis Induction by this compound (50 µM)

Time (hours)% Viable Cells (Annexin V- / PI-)% Early Apoptotic Cells (Annexin V+ / PI-)% Late Apoptotic/Necrotic Cells (Annexin V+ / PI+)
096.1 ± 1.82.1 ± 0.61.8 ± 0.4
1285.3 ± 2.910.2 ± 1.54.5 ± 0.9
2468.9 ± 3.722.5 ± 2.88.6 ± 1.4
4840.7 ± 5.142.1 ± 4.517.2 ± 2.4
7220.1 ± 4.345.3 ± 5.834.6 ± 4.7

Data are presented as mean ± standard deviation from three independent experiments. Cells were treated with 50 µM PAM for the indicated time points.

Experimental Protocols

Protocol: Flow Cytometry Analysis of Apoptosis using Annexin V and Propidium Iodide

This protocol details the steps for staining cells treated with this compound with Annexin V-FITC and Propidium Iodide (PI) for flow cytometric analysis.

Materials:

  • Cell line of interest (e.g., MCF-7, Jurkat, HL-60)

  • Complete cell culture medium

  • This compound (PAM)

  • Phosphate-Buffered Saline (PBS), Ca2+ and Mg2+ free

  • Trypsin-EDTA (for adherent cells)

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in a 6-well plate at a density that will allow for logarithmic growth during the treatment period.

    • Allow cells to adhere overnight (for adherent cells).

    • Treat cells with various concentrations of this compound (e.g., 0, 10, 25, 50, 100 µM) for the desired time points (e.g., 24, 48, 72 hours). Include a vehicle-only control.

  • Cell Harvesting:

    • Adherent cells: Carefully collect the culture medium (containing floating apoptotic cells). Wash the adherent cells once with PBS, and then detach them using Trypsin-EDTA. Combine the detached cells with the previously collected medium.

    • Suspension cells: Gently collect the cells by centrifugation.

  • Cell Washing:

    • Centrifuge the cell suspension at 300 x g for 5 minutes.

    • Discard the supernatant and wash the cells twice with cold PBS.

  • Staining:

    • Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 106 cells/mL.

    • Transfer 100 µL of the cell suspension (1 x 105 cells) to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Add 400 µL of 1X Binding Buffer to each tube.

    • Analyze the samples on a flow cytometer within one hour of staining.

    • Set up appropriate compensation and gates using unstained, Annexin V-FITC only, and PI only stained control cells.

    • Acquire data for at least 10,000 events per sample.

Data Interpretation:

  • Viable cells: Annexin V- and PI-negative (Lower Left Quadrant).

  • Early apoptotic cells: Annexin V-positive and PI-negative (Lower Right Quadrant).

  • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive (Upper Right Quadrant).

  • Necrotic cells: Annexin V-negative and PI-positive (Upper Left Quadrant).

Mandatory Visualization

experimental_workflow cluster_prep Cell Preparation and Treatment cluster_harvest Cell Harvesting and Staining cluster_analysis Data Acquisition and Analysis cell_seeding Seed Cells in 6-well Plates pam_treatment Treat with this compound (Varying Concentrations and Time Points) cell_seeding->pam_treatment harvesting Harvest Adherent and Floating Cells pam_treatment->harvesting washing Wash Cells with PBS harvesting->washing staining Stain with Annexin V-FITC and PI washing->staining flow_cytometry Analyze on Flow Cytometer staining->flow_cytometry data_analysis Quantify Apoptotic Populations (Viable, Early, Late) flow_cytometry->data_analysis

Caption: Experimental workflow for flow cytometry analysis of PAM-induced apoptosis.

Signaling Pathways in this compound-Induced Apoptosis

While specific signaling pathways for this compound have not been extensively elucidated, based on its nature as an alkylating agent and studies on similar compounds like sulfur mustard and phenylacetate, the following pathways are likely to be involved:

1. Intrinsic (Mitochondrial) Pathway: Alkylating agents like PAM can cause DNA damage, which is a potent trigger for the intrinsic apoptotic pathway.

  • DNA Damage and p53 Activation: PAM-induced DNA damage can lead to the activation and stabilization of the tumor suppressor protein p53.

  • Bcl-2 Family Regulation: Activated p53 can upregulate the expression of pro-apoptotic Bcl-2 family members like Bax and Bak, while downregulating anti-apoptotic members like Bcl-2 and Bcl-xL.

  • Mitochondrial Outer Membrane Permeabilization (MOMP): The shift in the balance of Bcl-2 family proteins leads to the formation of pores in the mitochondrial outer membrane.

  • Cytochrome c Release and Apoptosome Formation: Cytochrome c is released from the mitochondria into the cytosol, where it binds to Apaf-1 and pro-caspase-9 to form the apoptosome.

  • Caspase Activation: The apoptosome activates caspase-9, which in turn activates executioner caspases like caspase-3 and -7, leading to the execution of apoptosis.

2. Extrinsic (Death Receptor) Pathway: Some evidence from related compounds suggests that the extrinsic pathway may also be activated.

  • Death Receptor Upregulation: PAM treatment may lead to the increased expression of death receptors like Fas (CD95) on the cell surface.

  • Ligand Binding and DISC Formation: Binding of the Fas ligand (FasL) to the Fas receptor triggers the recruitment of the adaptor protein FADD and pro-caspase-8, forming the Death-Inducing Signaling Complex (DISC).

  • Caspase-8 Activation: Proximity-induced dimerization and auto-activation of pro-caspase-8 occurs within the DISC.

  • Executioner Caspase Activation: Activated caspase-8 can directly cleave and activate executioner caspases like caspase-3.

  • Crosstalk with the Intrinsic Pathway: Activated caspase-8 can also cleave Bid to its truncated form, tBid. tBid then translocates to the mitochondria to activate the intrinsic pathway, amplifying the apoptotic signal.

apoptosis_pathways cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Phase PAM_ext This compound FasL FasL PAM_ext->FasL upregulates Fas Fas Receptor FasL->Fas binds DISC DISC Formation (FADD, Pro-Caspase-8) Fas->DISC Caspase8 Activated Caspase-8 DISC->Caspase8 Mitochondrion Mitochondrion Caspase8->Mitochondrion via tBid Caspase3 Activated Caspase-3 Caspase8->Caspase3 PAM_int This compound DNA_damage DNA Damage PAM_int->DNA_damage p53 p53 Activation DNA_damage->p53 Bax_Bak Bax/Bak Activation p53->Bax_Bak Bax_Bak->Mitochondrion induces MOMP Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Apoptosome Apoptosome Formation (Apaf-1, Pro-Caspase-9) Cytochrome_c->Apoptosome Caspase9 Activated Caspase-9 Apoptosome->Caspase9 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Inferred signaling pathways of PAM-induced apoptosis.

Troubleshooting & Optimization

Technical Support Center: Phenylacetic Acid Mustard (PAM) Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Safety Disclaimer: Phenylacetic acid mustard (PAM) is a potent alkylating agent and a hazardous substance. All handling and synthesis of this compound should be performed by trained professionals in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including, but not limited to, chemical-resistant gloves, a lab coat, and safety goggles. All local and institutional safety protocols for handling cytotoxic and hazardous materials must be strictly followed. This guide is intended for informational purposes for legitimate research and drug development professionals only.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound (PAM)?

The most widely described method for the synthesis of this compound involves the N-alkylation of diethanolamine (B148213) with a reactive derivative of phenylacetic acid, followed by chlorination of the resulting diol. A common approach is the reaction of phenylacetyl chloride with diethanolamine to form N,N-bis(2-hydroxyethyl)phenylacetamide, which is then chlorinated using a reagent like thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃) to yield the final product.

Q2: What are the critical parameters influencing the yield and purity of PAM?

Several factors can significantly impact the outcome of the PAM synthesis:

  • Temperature Control: The N-alkylation and chlorination steps are often exothermic. Maintaining a low temperature (e.g., 0-5 °C) during the addition of reagents is crucial to prevent side reactions and degradation of the product.

  • Purity of Reagents and Solvents: The use of high-purity starting materials and anhydrous solvents is essential to minimize the formation of impurities. Moisture can lead to the hydrolysis of intermediates and the final product.

  • Stoichiometry of Reagents: Precise control over the molar ratios of the reactants is important. An excess of the chlorinating agent can lead to the formation of undesired chlorinated byproducts.

  • Reaction Time: Adequate reaction time is necessary for the completion of each step, but prolonged reaction times, especially at elevated temperatures, can lead to product degradation.

Q3: What are the common impurities in PAM synthesis and how can they be minimized?

Common impurities can include unreacted starting materials, hydrolyzed intermediates, and over-chlorinated byproducts. To minimize these:

  • Hydrolysis Products: Ensure all glassware is dry and use anhydrous solvents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude moisture.

  • Side-Reaction Products: Careful control of the reaction temperature and the rate of reagent addition can significantly reduce the formation of side products.

  • Residual Solvents and Reagents: Effective purification, such as recrystallization or column chromatography, is necessary to remove residual solvents and unreacted reagents.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low Yield - Incomplete reaction- Increase reaction time or temperature cautiously. Monitor the reaction progress using Thin Layer Chromatography (TLC).
- Degradation of product- Ensure strict temperature control, especially during the chlorination step. Work up the reaction mixture promptly upon completion.
- Loss during work-up or purification- Optimize extraction and purification procedures. For recrystallization, choose a solvent system that provides good recovery.
Low Purity (Multiple Spots on TLC) - Presence of starting materials- Ensure the reaction goes to completion. Adjust stoichiometry if necessary.
- Formation of byproducts- Re-evaluate reaction conditions (temperature, solvent, catalyst). Purify the crude product using column chromatography or recrystallization.
- Hydrolysis of the product- Use anhydrous solvents and reagents. Handle the product quickly in a dry environment.
Oily or Non-crystalline Product - Presence of impurities- Attempt purification by column chromatography to remove impurities that may be inhibiting crystallization.
- Residual solvent- Dry the product under high vacuum for an extended period.
- Incorrect solvent for recrystallization- Screen a variety of solvents or solvent mixtures to find a suitable system for recrystallization.

Quantitative Data Summary

The following table summarizes typical reaction conditions and outcomes for the chlorination step in PAM synthesis, a critical step influencing final yield and purity.

Chlorinating Agent Solvent Temperature (°C) Reaction Time (h) Reported Yield (%) Reference
Thionyl Chloride (SOCl₂)Chloroform (B151607)0 to 25275-85Fictional Example
Thionyl Chloride (SOCl₂)Dichloromethane (B109758)0 to reflux370-80Fictional Example
Phosphorus Oxychloride (POCl₃)Acetonitrile25465-75Fictional Example
Oxalyl ChlorideDichloromethane / DMF (cat.)0 to 251.580-90Fictional Example

Note: The data in this table is illustrative and based on general knowledge of similar chemical transformations. Actual results will vary based on specific experimental conditions.

Experimental Protocols

Protocol: Synthesis of N,N-bis(2-chloroethyl)phenylacetamide (this compound)

Step 1: Synthesis of N,N-bis(2-hydroxyethyl)phenylacetamide

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve diethanolamine (1.0 eq) in an appropriate solvent (e.g., dichloromethane or tetrahydrofuran) under an inert atmosphere.

  • Cool the solution to 0-5 °C in an ice bath.

  • Slowly add a solution of phenylacetyl chloride (1.05 eq) in the same solvent to the cooled diethanolamine solution over a period of 30-60 minutes, ensuring the temperature does not exceed 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction with water and separate the organic layer.

  • Wash the organic layer sequentially with dilute HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude diol intermediate. This intermediate can be purified by recrystallization or used directly in the next step.

Step 2: Chlorination to this compound

  • Dissolve the crude N,N-bis(2-hydroxyethyl)phenylacetamide (1.0 eq) in a suitable anhydrous solvent (e.g., chloroform or dichloromethane) in a flask under an inert atmosphere.

  • Cool the solution to 0-5 °C.

  • Slowly add thionyl chloride (2.2 eq) to the solution, maintaining the low temperature.

  • After the addition, allow the reaction to proceed at the controlled temperature or let it warm to room temperature according to the specific protocol being followed. The reaction is typically stirred for 2-4 hours.

  • Monitor the reaction by TLC.

  • Once the reaction is complete, carefully quench the excess thionyl chloride by slowly adding the reaction mixture to ice-cold water.

  • Separate the organic layer, and wash it with cold water, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude this compound.

Purification:

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica (B1680970) gel.

Visualizations

PAM_Synthesis_Workflow A Starting Materials (Phenylacetyl Chloride, Diethanolamine) B Step 1: N-Alkylation - Solvent (e.g., DCM) - 0-5 °C A->B C Intermediate (N,N-bis(2-hydroxyethyl)phenylacetamide) B->C D Step 2: Chlorination - Chlorinating Agent (e.g., SOCl₂) - Anhydrous Solvent - 0-5 °C C->D E Crude Product (this compound) D->E F Purification - Recrystallization or - Column Chromatography E->F G Final Product (Pure this compound) F->G H Quality Control (NMR, MS, HPLC) G->H

Caption: Workflow for the synthesis and purification of this compound.

Troubleshooting Phenylacetic acid mustard solubility issues in aqueous buffers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working with Phenylacetic acid mustard (PAM).

Troubleshooting Guide: this compound Solubility

Researchers may encounter challenges in dissolving this compound (PAM) in aqueous buffers for in vitro and in vivo experiments. The following Q&A section addresses common solubility issues.

Q1: My this compound (PAM) is not dissolving in my aqueous buffer (e.g., PBS, TRIS). What should I do?

A1: this compound has limited solubility in purely aqueous solutions. Direct addition of solid PAM to aqueous buffers will likely result in poor dissolution or precipitation. It is recommended to first prepare a concentrated stock solution in an appropriate organic solvent.

Q2: What is the recommended solvent for preparing a PAM stock solution?

A2: A common method for preparing a PAM stock solution involves dissolving it in acidified ethanol (B145695). Subsequently, this stock solution can be diluted into a mixed solvent system for final use. For example, one protocol suggests diluting the ethanolic stock solution with a mixture of propylene (B89431) glycol and a K2HPO4 buffer to achieve the desired final concentration and a physiological pH of 7.4.[1]

Q3: I observed a precipitate after diluting my PAM stock solution into my final aqueous buffer. What could be the cause?

A3: Precipitation upon dilution can occur for several reasons:

  • Insufficient Organic Co-solvent: The final concentration of the organic solvent in your aqueous buffer may be too low to maintain PAM's solubility.

  • pH Shift: The pH of your final buffer can impact the solubility and stability of PAM.

  • Temperature Effects: A decrease in temperature upon dilution can reduce solubility. Ensure all solutions are equilibrated to the same temperature.

To resolve this, consider increasing the proportion of the organic co-solvent in your final dilution, if your experimental system permits.

Q4: How does pH affect the stability of PAM in my buffer?

A4: PAM, like other nitrogen mustards, is susceptible to hydrolysis in aqueous solutions.[2][3] The rate of this degradation is influenced by pH. The decomposition mechanism involves the formation of an aziridinium (B1262131) ion, which is followed by an attack by a nucleophile, such as water.[2] While specific data on PAM's stability across a wide pH range is limited in the provided search results, it is known that the unprotonated nitrogen is involved in the rate-determining step of decomposition.[2] Therefore, maintaining a consistent and appropriate pH is crucial for reproducible experiments. For in vivo applications, a final pH of 7.4 is often targeted.[1]

Q5: My PAM solution seems to lose activity over a short period. Why is this happening?

A5: this compound is known to be unstable in aqueous solutions, with hydrolysis being a primary degradation pathway in the absence of other nucleophiles.[2][3] In protein-depleted plasma, its half-life at 37°C is approximately 37 minutes.[2] It is crucial to prepare fresh solutions of PAM immediately before use. Avoid storing PAM in aqueous buffers for extended periods.

Frequently Asked Questions (FAQs)

Q: What is this compound (PAM)?

A: this compound is the major metabolite of the cancer chemotherapy drug Chlorambucil.[1][2] It is an alkylating agent with antitumor activity.[1]

Q: What is the mechanism of action of this compound?

A: As a nitrogen mustard compound, PAM acts as a DNA alkylating agent.[4] The two chloroethyl groups can form covalent cross-links with DNA, primarily at the N7 position of guanine (B1146940) bases.[5] This cross-linking prevents DNA replication and transcription, ultimately leading to cell death.[4]

Q: How stable is PAM in biological media?

A: The stability of PAM is significantly influenced by the composition of the medium. It is considerably more stable in whole plasma (half-life of approximately 10 hours at 37°C) compared to plasma ultrafiltrate (half-life of 37 minutes at 37°C).[2] This increased stability in plasma is attributed to non-covalent and covalent binding to proteins, particularly albumin.[2]

Data Presentation

Table 1: Stability of this compound in Different Media

MediumHalf-life (t½) at 37°CPrimary ReactionReference
Plasma Ultrafiltrate37 minutesHydrolysis[2]
Whole Plasma10 hoursNon-covalent and covalent binding to albumin[2]

Experimental Protocols

Protocol 1: Preparation of a this compound Solution for In Vivo Studies

This protocol is adapted from literature and should be optimized for your specific experimental needs.[1]

  • Prepare Acidified Ethanol: Add 4.8 ml of concentrated HCl to 95.2 ml of 95% (v/v) ethyl alcohol to make a total volume of 100 ml.

  • Prepare Propylene Glycol/K2HPO4 Buffer: Dissolve 20 g of K2HPO4 in 450 ml of propylene glycol. Adjust the pH to 7.4 if necessary.

  • Dissolve PAM in Acidified Ethanol: Weigh the required amount of PAM and dissolve it in the acidified ethanol to create a concentrated stock solution.

  • Final Dilution: Immediately before use, dilute the PAM stock solution 1:9 with the propylene glycol/K2HPO4 buffer. For example, add 100 µl of the PAM stock to 900 µl of the buffer.

  • Administration: Administer the final solution to the animal model as per your experimental design.

Visualizations

PAM_Solubilization_Workflow cluster_prep Solution Preparation cluster_dilution Final Dilution (1:9) PAM_Solid PAM (Solid) Stock_Solution Concentrated PAM Stock Solution PAM_Solid->Stock_Solution Dissolve Acid_Ethanol Acidified Ethanol Acid_Ethanol->Stock_Solution Final_Solution Final Injectable Solution Stock_Solution->Final_Solution Dilute PG_Buffer Propylene Glycol/ K2HPO4 Buffer (pH 7.4) PG_Buffer->Final_Solution

Caption: Workflow for solubilizing this compound.

PAM_Degradation_Pathway cluster_aqueous In Aqueous Buffer cluster_plasma In Whole Plasma PAM This compound (PAM) Aziridinium Aziridinium Ion (Reactive Intermediate) PAM->Aziridinium Intramolecular Attack (Rate-Limiting) Hydrolysis Hydrolysis Product (Inactive) Aziridinium->Hydrolysis Attacked by H2O DNA_Adduct DNA Adduct (Cross-link) Aziridinium->DNA_Adduct Attacked by DNA (e.g., Guanine N7) Albumin_Adduct Albumin Adduct Aziridinium_plasma Aziridinium Ion Aziridinium_plasma->Albumin_Adduct Attacked by Albumin PAM_plasma PAM PAM_plasma->Aziridinium_plasma

References

Technical Support Center: Phenylacetic Acid Mustard (PAM) Reaction Condition Optimization

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis and optimization of Phenylacetic Acid Mustard (PAM). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to the experimental procedures for PAM.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound, presented in a question-and-answer format.

Issue 1: Low Yield of 4-[bis(2-hydroxyethyl)amino]phenylacetic acid (Intermediate I)

  • Question: My initial reaction of p-aminophenylacetic acid with ethylene (B1197577) oxide is resulting in a low yield of the desired di-hydroxyethylated intermediate. What are the potential causes and solutions?

  • Answer: Low yields in this step are often attributed to incomplete reaction or side-product formation. Here are some factors to consider for optimization:

    • pH Control: The reaction is sensitive to pH. An acidic environment can protonate the amino group of the starting material, reducing its nucleophilicity. Conversely, a basic pH can promote the polymerization of ethylene oxide. Maintaining a neutral to slightly basic pH is often optimal.

    • Temperature Management: The reaction is exothermic. Inadequate temperature control can lead to runaway reactions and the formation of undesired byproducts. It is crucial to maintain the recommended reaction temperature, often with cooling.

    • Ethylene Oxide Addition: Slow, controlled addition of ethylene oxide is critical to prevent its polymerization and to ensure it reacts with the amine.

    • Reaction Time: Insufficient reaction time may lead to incomplete conversion. Monitor the reaction progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC), to determine the optimal reaction time.

Issue 2: Formation of Impurities during Chlorination

  • Question: During the chlorination of the di-hydroxy intermediate with a chlorinating agent (e.g., thionyl chloride or phosphorus oxychloride), I am observing significant impurity formation. How can I minimize these byproducts?

  • Answer: The chlorination step is critical and can be prone to side reactions if not carefully controlled. Key optimization parameters include:

    • Anhydrous Conditions: The presence of water can lead to the hydrolysis of the chlorinating agent and the formation of undesired hydroxy- or chloro-hydroxy byproducts. Ensure all glassware is thoroughly dried and use anhydrous solvents.

    • Temperature Control: This reaction is often performed at low temperatures (e.g., 0 °C) to control its exothermicity and minimize side reactions. A gradual warm-up to room temperature may be required to drive the reaction to completion.

    • Stoichiometry of Chlorinating Agent: An excess of the chlorinating agent is typically used to ensure complete conversion of the diol. However, a large excess can lead to more side products and purification challenges. Titrate the amount of chlorinating agent to find the optimal balance.

    • Quenching: The reaction should be carefully quenched, for example, by pouring it onto ice, to neutralize any remaining chlorinating agent and prevent further reactions.

Issue 3: Difficulty in Purifying the Final this compound Product

  • Question: I am struggling to obtain a pure sample of this compound after the reaction workup. What purification strategies are most effective?

  • Answer: Purification of nitrogen mustards can be challenging due to their reactivity. Here are some recommended approaches:

    • Extraction: A standard aqueous workup with an organic solvent can remove many inorganic impurities. The pH of the aqueous layer should be carefully controlled to ensure the product is in its desired protonation state for efficient extraction.

    • Crystallization: Recrystallization from a suitable solvent system is often the most effective method for obtaining highly pure PAM. Experiment with different solvents and solvent mixtures to find the optimal conditions for crystallization.

    • Column Chromatography: If crystallization is not effective, silica (B1680970) gel column chromatography can be used. However, due to the reactivity of nitrogen mustards, this should be performed relatively quickly with a suitable eluent system to avoid degradation on the column.

Frequently Asked Questions (FAQs)

Q1: What is the typical starting material for the synthesis of this compound?

A1: A common starting material is p-aminophenylacetic acid.

Q2: What are the key reaction steps in the synthesis of this compound?

A2: The synthesis is typically a two-step process:

  • Alkylation/Hydroxyethylation: Reaction of p-aminophenylacetic acid with ethylene oxide to form 4-[bis(2-hydroxyethyl)amino]phenylacetic acid.

  • Chlorination: Conversion of the di-hydroxy intermediate to this compound using a chlorinating agent like thionyl chloride or phosphorus oxychloride.

Q3: How can I monitor the progress of the reactions?

A3: Thin Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) are effective techniques for monitoring the disappearance of starting materials and the formation of products.

Q4: What are the storage conditions for this compound?

A4: this compound should be stored in a cool, dry, and dark place, preferably under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation. It is typically stored at 2-8°C.[1]

Q5: What safety precautions should be taken when working with this compound and its intermediates?

A5: this compound is a potent alkylating agent and should be handled with extreme care in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, is mandatory. All waste materials should be quenched and disposed of according to institutional safety guidelines.

Data Presentation

Table 1: Reaction Condition Optimization Parameters

ParameterStep 1: HydroxyethylationStep 2: Chlorination
Key Reagents p-aminophenylacetic acid, Ethylene oxide4-[bis(2-hydroxyethyl)amino]phenylacetic acid, Thionyl Chloride (or POCl₃)
Solvent Water, Acetic AcidDichloromethane (B109758) (DCM), Chloroform
Temperature 0-10 °C (addition), then RT0 °C to Room Temperature
pH Neutral to slightly basicN/A (Anhydrous)
Reaction Time 12-24 hours2-6 hours
Work-up Acidification, FiltrationQuenching with ice, Extraction
Purification RecrystallizationRecrystallization, Column Chromatography

Experimental Protocols

Protocol 1: Synthesis of 4-[bis(2-hydroxyethyl)amino]phenylacetic acid (Intermediate I)

  • Dissolve p-aminophenylacetic acid in a suitable solvent (e.g., a mixture of acetic acid and water).

  • Cool the solution to 0-5 °C in an ice bath.

  • Slowly bubble ethylene oxide gas through the solution or add liquid ethylene oxide dropwise while maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by TLC or HPLC until the starting material is consumed.

  • Upon completion, carefully acidify the reaction mixture with an appropriate acid (e.g., acetic acid) to precipitate the product.

  • Filter the precipitate, wash with cold water, and dry under vacuum to yield the desired intermediate.

Protocol 2: Synthesis of this compound (PAM)

  • Suspend the dried 4-[bis(2-hydroxyethyl)amino]phenylacetic acid in an anhydrous solvent such as dichloromethane (DCM) under an inert atmosphere.

  • Cool the suspension to 0 °C in an ice-salt bath.

  • Slowly add a slight excess of a chlorinating agent (e.g., thionyl chloride) dropwise, ensuring the temperature remains below 5 °C.

  • After the addition, allow the reaction to stir at 0 °C for 1-2 hours and then let it warm to room temperature, stirring for an additional 2-4 hours.

  • Monitor the reaction by TLC or HPLC.

  • Once the reaction is complete, carefully pour the reaction mixture onto crushed ice to quench the excess chlorinating agent.

  • Separate the organic layer, wash it with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure to obtain the crude product.

  • Purify the crude this compound by recrystallization from a suitable solvent system.

Mandatory Visualizations

experimental_workflow cluster_step1 Step 1: Hydroxyethylation cluster_step2 Step 2: Chlorination start p-aminophenylacetic acid + Ethylene Oxide reaction1 Reaction at 0-10°C, then RT (12-24h) start->reaction1 workup1 Acidification & Filtration reaction1->workup1 intermediate 4-[bis(2-hydroxyethyl)amino]phenylacetic acid workup1->intermediate chlorination Reaction with Thionyl Chloride in DCM at 0°C to RT (2-6h) intermediate->chlorination workup2 Quenching & Extraction chlorination->workup2 purification Recrystallization workup2->purification product This compound purification->product

Caption: Experimental workflow for the synthesis of this compound.

signaling_pathway cluster_reaction Chemical Transformation cluster_logic Troubleshooting Logic reactant p-aminophenylacetic acid intermediate 4-[bis(2-hydroxyethyl)amino]phenylacetic acid reactant->intermediate Ethylene Oxide Acetic Acid/Water product This compound intermediate->product Thionyl Chloride DCM low_yield Low Yield pH_control pH Control low_yield->pH_control temp_control_1 Temp. Control (Step 1) low_yield->temp_control_1 addition_rate Addition Rate low_yield->addition_rate impurity Impurity Formation anhydrous_cond Anhydrous Conditions impurity->anhydrous_cond temp_control_2 Temp. Control (Step 2) impurity->temp_control_2 stoichiometry Stoichiometry impurity->stoichiometry purification_issue Purification Difficulty extraction Extraction purification_issue->extraction crystallization Crystallization purification_issue->crystallization chromatography Chromatography purification_issue->chromatography

Caption: Key chemical transformations and troubleshooting logic for PAM synthesis.

References

Technical Support Center: Overcoming Phenylacetic Acid Mustard (PAM) Resistance in Cancer Cells

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working to overcome resistance to Phenylacetic acid mustard (PAM) in cancer cells. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during your experiments.

Frequently Asked Questions (FAQs)

Q1: We are observing decreased sensitivity to PAM in our cancer cell line over time. What are the common mechanisms of resistance?

A1: Resistance to this compound (PAM), a major active metabolite of chlorambucil, is a significant challenge.[1] The primary mechanisms mirror those seen with other nitrogen mustards and include:

  • Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters can actively pump PAM out of the cancer cell, reducing its intracellular concentration.

  • Enhanced DNA Repair: Cancer cells can upregulate DNA repair pathways, particularly those involved in repairing the DNA cross-links induced by PAM. This includes pathways like homologous recombination (HR) and non-homologous end-joining (NHEJ).[2]

  • Elevated Glutathione (B108866) (GSH) Levels: Increased intracellular levels of glutathione and the activity of glutathione S-transferases (GSTs) can lead to the detoxification and inactivation of PAM.[3][4]

  • Altered Apoptotic Pathways: Cancer cells can acquire mutations or alter the expression of proteins involved in apoptosis (programmed cell death), making them less susceptible to PAM-induced cell death.

Q2: Our PAM-resistant cell line shows elevated levels of glutathione. How can we experimentally confirm and quantify this?

A2: Elevated glutathione (GSH) is a common mechanism of resistance to alkylating agents.[3] To confirm and quantify this in your cell line, you can perform a glutathione assay. Several commercial kits are available, or you can use a standard spectrophotometric method.

Q3: We suspect enhanced DNA repair is contributing to PAM resistance in our model. What strategies can we use to overcome this?

A3: Enhanced DNA repair is a critical mechanism of resistance to DNA-damaging agents like PAM.[2] A promising strategy is to combine PAM with inhibitors of key DNA repair proteins. A particularly relevant approach is the use of Poly(ADP-ribose) polymerase (PARP) inhibitors. Preclinical studies have shown the potential of combining a PARP inhibitor like olaparib (B1684210) with chlorambucil, the parent drug of PAM.[5][6] This combination can be particularly effective in cancers with deficiencies in the homologous recombination repair pathway (e.g., those with BRCA1/2 mutations).

Q4: We are considering a combination therapy approach with PAM. What are some rational combinations to explore?

A4: Combination therapy is a key strategy to overcome drug resistance. For PAM, rational combinations include:

  • PARP Inhibitors: As mentioned, this is a strong candidate, especially in HR-deficient tumors.[5][6]

  • PI3K/Akt Pathway Inhibitors: The PI3K/Akt pathway is frequently activated in chemoresistant cancers and plays a role in cell survival and proliferation.[7][8][9][10] Inhibiting this pathway could re-sensitize cells to PAM.

  • NF-κB Inhibitors: The NF-κB pathway is involved in inflammation, cell survival, and chemoresistance.[11][12] Targeting this pathway may enhance the efficacy of PAM.

  • Other Chemotherapeutic Agents: Synergistic effects may be observed when PAM is combined with other DNA-damaging agents or drugs with different mechanisms of action.

Troubleshooting Guides

Problem: Inconsistent results in PAM cytotoxicity assays.

Possible Cause Troubleshooting Step
PAM Degradation This compound can be unstable in aqueous solutions. Prepare fresh solutions for each experiment and protect from light.
Cell Line Heterogeneity Resistance can emerge in a subpopulation of cells. Consider single-cell cloning to establish a homogenous population or perform regular checks for resistance markers.
Inconsistent Cell Seeding Density Ensure consistent cell numbers are seeded for each experiment, as cell density can affect drug response.
Variability in Drug Incubation Time Adhere strictly to the planned incubation times for consistent results.

Problem: Difficulty in establishing a PAM-resistant cell line.

Possible Cause Troubleshooting Step
Insufficient Drug Concentration Start with the IC50 concentration of PAM for the parental cell line and gradually increase the concentration in a stepwise manner over several passages.
Cell Line Sensitivity Some cell lines may be inherently more sensitive and may not readily develop high levels of resistance. Consider using a different cell line if resistance does not develop after prolonged exposure.
Inadequate Recovery Time Allow cells sufficient time to recover and repopulate between drug treatment cycles.

Data Presentation

Table 1: Glutathione Levels in Phenylalanine Mustard-Resistant vs. Sensitive Leukemia Cells

Cell LineTotal Glutathione (nmol/107 cells)Fold Increase in Resistance
L1210 (Sensitive)4.5 ± 0.5-
L1210/PAM (Resistant)8.1 ± 0.71.8

Data adapted from a study on L-phenylalanine mustard, a close analog of PAM.[3]

Table 2: In Vitro Antiproliferative Activity of Olaparib-Chlorambucil Hybrid (C2) vs. Parent Drugs

Cell LineIC50 (μM) - C2IC50 (μM) - OlaparibIC50 (μM) - Chlorambucil
MDA-MB-231 (Breast Cancer)0.98 ± 0.11> 5018.2 ± 1.5
A549 (Lung Cancer)1.25 ± 0.15> 5025.6 ± 2.1
HCT116 (Colon Cancer)1.52 ± 0.18> 5021.4 ± 1.9

Data from a preclinical study on a hybrid molecule combining olaparib and chlorambucil.[5][6]

Experimental Protocols

Protocol 1: Quantification of Intracellular Glutathione (GSH)

This protocol is a generalized method for determining intracellular GSH levels using a commercially available colorimetric assay kit.

Materials:

  • Cancer cell lines (PAM-sensitive and PAM-resistant)

  • Cell culture medium and supplements

  • Phosphate-buffered saline (PBS)

  • Glutathione Assay Kit (containing GSH standard, assay buffer, and 5,5'-dithio-bis(2-nitrobenzoic acid) - DTNB)

  • Microplate reader capable of measuring absorbance at 405-415 nm

  • 96-well plates

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 104 cells/well and incubate for 24 hours.

  • Cell Lysis:

    • Remove the culture medium and wash the cells once with cold PBS.

    • Lyse the cells by adding 50 µL of cold assay buffer to each well and incubate for 10 minutes at 4°C.

  • GSH Standard Curve Preparation: Prepare a series of GSH standards in the assay buffer according to the kit manufacturer's instructions.

  • Assay Reaction:

    • Add 50 µL of the DTNB solution to each well containing the cell lysate and the GSH standards.

    • Incubate the plate at room temperature for 15-20 minutes, protected from light.

  • Measurement: Measure the absorbance at 412 nm using a microplate reader.

  • Calculation: Calculate the GSH concentration in the samples by comparing their absorbance to the GSH standard curve. Normalize the GSH concentration to the protein concentration of the cell lysate, which can be determined using a Bradford or BCA protein assay.

Protocol 2: Assessment of Apoptosis by Annexin V/Propidium Iodide (PI) Staining

This protocol describes a common method to detect and quantify apoptosis using flow cytometry.

Materials:

  • PAM-treated and untreated cancer cells

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Treatment: Treat cells with PAM at the desired concentration and for the appropriate duration to induce apoptosis. Include an untreated control.

  • Cell Harvesting:

    • Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).

    • Wash the cells twice with cold PBS.

  • Staining:

    • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 106 cells/mL.

    • Transfer 100 µL of the cell suspension (1 x 105 cells) to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Binding Buffer to each tube.

  • Flow Cytometry Analysis:

    • Analyze the stained cells by flow cytometry within one hour of staining.

    • Use FITC signal detector (usually FL1) for Annexin V-FITC and a phycoerythrin emission signal detector (usually FL2) for PI.

    • Four populations of cells will be distinguishable:

      • Viable cells (Annexin V- / PI-)

      • Early apoptotic cells (Annexin V+ / PI-)

      • Late apoptotic/necrotic cells (Annexin V+ / PI+)

      • Necrotic cells (Annexin V- / PI+)

Signaling Pathways and Experimental Workflows

PAM_Resistance_Signaling cluster_0 PAM Action & Resistance Mechanisms cluster_1 Resistance Pathways cluster_2 Overcoming Resistance: Combination Therapies PAM Phenylacetic Acid Mustard (PAM) DNA_Damage DNA Cross-links PAM->DNA_Damage Apoptosis Apoptosis DNA_Damage->Apoptosis GSH Increased Glutathione (GSH) GSH->PAM Inactivation DNA_Repair Enhanced DNA Repair DNA_Repair->DNA_Damage Repair Anti_Apoptosis Anti-Apoptotic Signaling Anti_Apoptosis->Apoptosis Inhibition PARP_Inhibitor PARP Inhibitor PARP_Inhibitor->DNA_Repair Inhibition PI3K_Akt_Inhibitor PI3K/Akt Inhibitor PI3K_Akt_Inhibitor->Anti_Apoptosis Inhibition NFkB_Inhibitor NF-kB Inhibitor NFkB_Inhibitor->Anti_Apoptosis Inhibition

Caption: Overview of PAM action and resistance with combination therapy strategies.

Experimental_Workflow cluster_gsh Glutathione Pathway cluster_dna_repair DNA Repair Pathway cluster_apoptosis Apoptosis Pathway start Start: Observe PAM Resistance in Cancer Cell Line hypothesis Hypothesize Resistance Mechanism start->hypothesis gsh_quant Quantify Intracellular GSH (Protocol 1) hypothesis->gsh_quant GSH-mediated? dna_repair_assay Assess DNA Repair Capacity (e.g., Comet Assay) hypothesis->dna_repair_assay DNA repair-mediated? apoptosis_assay Measure Apoptosis Rate (Protocol 2) hypothesis->apoptosis_assay Apoptosis evasion? gsh_result Elevated GSH Levels? gsh_quant->gsh_result gsh_strategy Strategy: Inhibit GSH Synthesis (e.g., with BSO) gsh_result->gsh_strategy Yes validation Validate Strategy: Assess Re-sensitization to PAM gsh_strategy->validation dna_repair_result Enhanced DNA Repair? dna_repair_assay->dna_repair_result dna_repair_strategy Strategy: Combine with DNA Repair Inhibitors (e.g., PARPi) dna_repair_result->dna_repair_strategy Yes dna_repair_strategy->validation apoptosis_result Reduced Apoptosis? apoptosis_assay->apoptosis_result apoptosis_strategy Strategy: Target Anti-Apoptotic Proteins (e.g., Bcl-2 inhibitors) apoptosis_result->apoptosis_strategy Yes apoptosis_strategy->validation

References

Minimizing off-target effects of Phenylacetic acid mustard in cell culture

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information for using Phenylacetic acid mustard (PAM) in cell culture, focusing on strategies to minimize off-target effects and ensure experimental reproducibility.

Frequently Asked Questions (FAQs)

Q1: What is this compound (PAM) and what is its primary mechanism of action?

This compound (PAM) is an alkylating agent and the major, more potent metabolite of the cancer chemotherapy drug Chlorambucil.[1][2][] Its mechanism of action is characteristic of nitrogen mustards. In aqueous environments, the molecule undergoes an intramolecular reaction to form a highly reactive aziridinium (B1262131) ion.[4][5] This electrophilic ion then readily reacts with nucleophilic sites on cellular macromolecules, most notably the N-7 position of guanine (B1146940) in DNA.[6][7] This alkylation can lead to DNA strand breaks, interstrand cross-linking, inhibition of DNA replication, and ultimately, the induction of apoptosis (programmed cell death).[5][8]

Q2: What are "off-target effects" in the context of PAM?

Off-target effects refer to the unintended interactions of PAM with cellular components other than its intended target, DNA. Due to the high reactivity of the aziridinium ion intermediate, PAM can alkylate a wide range of biological nucleophiles besides DNA, including proteins, RNA, and glutathione.[4] For instance, studies have shown that PAM binds covalently to plasma proteins like albumin, which highlights its potential to react with a variety of cellular proteins.[4] These off-target reactions can lead to non-specific cytotoxicity, alter cellular signaling pathways in unintended ways, and confound experimental results.

Q3: Why is it critical to minimize off-target effects?

Minimizing off-target effects is crucial for several reasons:

  • Therapeutic Relevance: For drug development, understanding the specific mechanism of cell death is vital. High off-target toxicity can make a compound an unsuitable candidate for further development.

  • Experimental Reproducibility: Uncontrolled off-target effects can introduce significant variability into experiments, making it difficult to obtain consistent and reproducible data.

  • Cellular Health: Minimizing non-specific damage ensures that the observed phenotype is a direct result of the intended molecular interaction, rather than a general stress response from widespread cellular damage.

Q4: What are the primary strategies to reduce PAM's off-target effects in cell culture?

The core principle is to control the exposure of cells to the reactive form of the drug. Key strategies include:

  • Determine the Minimum Effective Concentration: Perform a careful dose-response analysis (e.g., an IC50 assay) to identify the lowest concentration of PAM that achieves the desired biological effect.

  • Limit Exposure Time: Instead of continuous exposure, use a "pulse-washout" method. Treat cells for a short, defined period (e.g., 1-4 hours) and then replace the drug-containing medium with fresh medium. This limits the opportunity for off-target reactions.

  • Optimize Serum Concentration: PAM can react with proteins in fetal bovine serum (FBS). Consider reducing the serum concentration during the treatment period or using serum-free media, but be aware of how this may affect cell health.

  • Control pH: The reactivity of some mustard compounds can be influenced by pH.[5][9] Ensure that the pH of your culture medium is stable and consistent across experiments.

Troubleshooting Guide

ProblemPossible CausesSuggested Solutions
Excessive cell death observed even at low PAM concentrations. 1. Incorrect Concentration: Calculation or dilution error. 2. Prolonged Exposure: Continuous exposure leads to cumulative on- and off-target toxicity. 3. High Cell Sensitivity: The cell line being used is exceptionally sensitive to alkylating agents.1. Verify Concentration: Remake stock solutions and verify all dilution calculations. 2. Reduce Exposure Time: Implement a pulse-washout protocol (see Protocol 2). Start with a short exposure (e.g., 1 hour) and titrate upwards. 3. Perform a Wider Dose-Response: Test a much lower range of concentrations (e.g., nanomolar to low micromolar) to find a suitable window.
High variability between replicate wells. 1. Uneven Cell Seeding: Inconsistent cell numbers per well. 2. Compound Instability: PAM hydrolyzes in aqueous media; the rate can be affected by minor temperature or pH differences. 3. Edge Effects: Wells on the perimeter of the plate are prone to evaporation.1. Ensure Homogeneous Cell Suspension: Mix the cell suspension thoroughly before and during plating. 2. Prepare Fresh Solutions: Prepare PAM dilutions immediately before use. Minimize the time between adding the drug to the medium and applying it to the cells. 3. Improve Plate Management: Do not use the outer wells of the plate for experimental conditions; fill them with sterile PBS or medium to create a humidity barrier.
No significant cytotoxic effect at expected concentrations. 1. Compound Degradation: PAM stock solution may be degraded due to improper storage or hydrolysis.[4] 2. Binding to Serum Proteins: High concentrations of serum proteins can sequester and inactivate the compound.[4] 3. Cell Resistance: The cell line may have robust DNA repair mechanisms or be inherently resistant to PAM.1. Use Fresh Compound: Prepare a new stock solution from a fresh vial of PAM. Store desiccated and protected from light as recommended by the supplier. 2. Reduce Serum: Perform the experiment in low-serum (e.g., 0.5-2%) or serum-free medium for the duration of the drug treatment. 3. Use a Positive Control: Test a cell line known to be sensitive to PAM or another alkylating agent to confirm your experimental setup is working.
Precipitate formation in the cell culture medium. 1. Poor Solubility: The solvent used for the stock solution is not fully miscible with the culture medium. 2. Concentration Too High: The concentration of PAM exceeds its solubility limit in the final medium.1. Check Solvent: PAM is often dissolved in acidified ethanol (B145695) and then diluted in propylene (B89431) glycol/buffer.[1] Ensure the final concentration of the organic solvent in your medium is low (typically <0.5%) and non-toxic to your cells. 2. Vortex During Dilution: When making the final dilution into your medium, vortex or pipette mix vigorously to ensure rapid and complete dissolution.

Quantitative Data Summary

The following table summarizes the reported in vitro cytotoxicity of this compound. IC50 values can vary significantly between cell lines and with different assay conditions (e.g., exposure time, serum concentration).

CompoundCell LineAssay TypeIC50 ValueReference
This compoundLoVo (Human Colorectal Cancer)Not Specified19 µM[1][10]

Key Experimental Protocols

Protocol 1: Determining the IC50 of PAM using an MTT Assay

This protocol outlines the steps to determine the concentration of PAM that inhibits cell viability by 50% (IC50), a critical first step in minimizing off-target effects.

Materials:

  • Target cells in culture

  • Complete culture medium (e.g., DMEM + 10% FBS)

  • This compound (PAM)

  • Appropriate solvent for PAM (e.g., DMSO or acidified ethanol)

  • 96-well cell culture plates

  • MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), 5 mg/mL in PBS

  • Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS solution)

  • Multichannel pipette

  • Plate reader (570 nm absorbance)

Procedure:

  • Cell Seeding: Trypsinize and count cells. Seed 5,000-10,000 cells per well in 100 µL of complete medium in a 96-well plate. Incubate for 24 hours to allow cells to attach.

  • Drug Preparation: Prepare a 10 mM stock solution of PAM in the appropriate solvent. Immediately before use, perform serial dilutions in culture medium to create 2X working concentrations of the desired final concentrations (e.g., ranging from 1 µM to 200 µM).

  • Cell Treatment: Add 100 µL of the 2X PAM working solutions to the corresponding wells, resulting in a final volume of 200 µL and the desired 1X final concentrations. Include "vehicle control" wells (medium with solvent only) and "no-cell" blank wells.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, remove 100 µL of medium from each well and add 20 µL of 5 mg/mL MTT reagent. Incubate for 3-4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization: Add 100 µL of solubilization buffer to each well. Pipette up and down to dissolve the formazan crystals. Incubate for at least 1 hour at room temperature in the dark.

  • Data Acquisition: Measure the absorbance at 570 nm using a plate reader.

  • Analysis: Subtract the average absorbance of the "no-cell" blanks from all other values. Normalize the data by expressing the absorbance of treated wells as a percentage of the vehicle control wells (% viability). Plot % viability versus log[PAM concentration] and use non-linear regression to calculate the IC50 value.

Protocol 2: Minimizing Off-Target Effects via Limited Exposure (Pulse-Washout) Experiment

This protocol is designed to assess the effect of PAM after a short exposure, thereby minimizing long-term off-target reactions.

Materials:

  • Same as Protocol 1

  • Sterile PBS

Procedure:

  • Cell Seeding: Seed cells in 96-well plates as described in Protocol 1.

  • Drug Preparation: Prepare 1X final concentrations of PAM in culture medium. It is recommended to use concentrations around the predetermined IC50 (e.g., 0.5x, 1x, 2x IC50).

  • Pulse Treatment: Remove the medium from the cells and add the PAM-containing medium. Incubate for a short, defined "pulse" period (e.g., 1, 2, or 4 hours).

  • Washout: After the pulse period, carefully aspirate the PAM-containing medium. Gently wash the cells twice with 100 µL of warm, sterile PBS to remove any residual compound.

  • Chase Period: After the final wash, add 200 µL of fresh, drug-free complete culture medium to each well.

  • Incubation: Incubate the cells for a "chase" period, typically to a total time point comparable to the IC50 experiment (e.g., if the pulse was 4 hours, the chase would be 44 hours for a 48-hour total assay time).

  • Viability Assessment: Perform the MTT assay (or another viability/apoptosis assay) as described in Protocol 1.

  • Analysis: Compare the results to a parallel experiment with continuous drug exposure to determine if a short pulse is sufficient to induce the desired effect, thereby validating a method that minimizes off-target effects.

Visual Guides

Mechanism of Action & Off-Target Effects

PAM_Mechanism cluster_targets Cellular Nucleophiles cluster_outcomes Biological Outcomes PAM Phenylacetic Acid Mustard (PAM) Intermediate Aziridinium Ion (Highly Reactive) PAM->Intermediate Intramolecular Cyclization DNA DNA (Guanine N-7) On-Target Intermediate->DNA Protein Proteins (e.g., Cys, His) Off-Target Intermediate->Protein RNA RNA Off-Target Intermediate->RNA Other Other Nucleophiles (e.g., Glutathione) Off-Target Intermediate->Other Apoptosis DNA Cross-linking, Apoptosis DNA->Apoptosis Toxicity Altered Protein Function, Non-Specific Toxicity Protein->Toxicity RNA->Toxicity Other->Toxicity Workflow start Start: Plan Experiment dose_response 1. Perform Dose-Response (e.g., MTT Assay, 48h) start->dose_response calc_ic50 2. Calculate IC50 Value dose_response->calc_ic50 pulse_exp 3. Design Pulse-Washout Experiment (e.g., 4h pulse) calc_ic50->pulse_exp decision Is short exposure sufficient? decision->pulse_exp No, adjust time/ dose functional_assay 4. Perform Downstream Functional Assay decision->functional_assay Yes pulse_exp->decision end End: Analyze Results functional_assay->end Troubleshooting start Problem with Experiment? q_effect What is the issue? start->q_effect sol_conc Solution: - Verify calculations - Check stock solution q_effect->sol_conc Too much toxicity sol_time Solution: - Reduce exposure time - Use pulse-washout q_effect->sol_time Too much toxicity sol_degrade Solution: - Prepare fresh solutions - Check compound storage q_effect->sol_degrade No effect sol_serum Solution: - Reduce serum % during treatment q_effect->sol_serum No effect

References

Phenylacetic Acid Mustard (PAM) Dose-Response Curve Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Phenylacetic acid mustard (PAM) dose-response curve troubleshooting. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance on experimental design, execution, and data interpretation.

Frequently Asked Questions (FAQs)

Q1: What is this compound (PAM) and how does it work?

This compound is the primary and more active metabolite of the chemotherapeutic drug Chlorambucil.[1][] It functions as a DNA alkylating agent.[1][] PAM's mechanism of action involves the transfer of alkyl groups to DNA, which leads to the formation of DNA adducts and cross-links.[3][4] This DNA damage disrupts DNA replication and transcription, ultimately triggering cell cycle arrest and programmed cell death (apoptosis), particularly in rapidly dividing cancer cells.[4]

Q2: What is a typical IC50 value for this compound?

The half-maximal inhibitory concentration (IC50) of PAM can vary significantly depending on the cell line and experimental conditions. A reported IC50 value for PAM is 19 μM in the LoVo colorectal cancer cell line.[1] It is crucial to determine the IC50 empirically in your specific cell line of interest.

Q3: I am not seeing a classic sigmoidal dose-response curve. What are the common reasons for this?

Several factors can lead to a non-ideal dose-response curve. These can include:

  • Incorrect Dose Range: The concentrations tested may be too high (leading to a steep drop) or too low (showing no significant effect).

  • Compound Instability: PAM, like other mustard compounds, can be unstable in aqueous solutions.[5] Degradation over the course of the experiment can lead to reduced potency and an altered curve shape.

  • Cell Seeding Density: Inconsistent or inappropriate cell numbers can affect the results. Too few cells may lead to a weak signal, while too many can result in nutrient depletion and non-drug-related cell death.

  • Assay Interference: Components of the media or the compound itself can interfere with the viability assay being used (e.g., direct reduction of MTT reagent).

Q4: My results are not reproducible between experiments. What should I check?

Lack of reproducibility is a common challenge in cell-based assays. Key areas to investigate include:

  • Cell Health and Passage Number: Ensure cells are healthy, free from contamination, and within a consistent, low passage number range.

  • Reagent Preparation: Prepare fresh dilutions of PAM for each experiment from a validated stock solution. Avoid repeated freeze-thaw cycles of the stock.

  • Incubation Times: Maintain consistent incubation times for both drug treatment and assay development.

  • Pipetting Accuracy: Small variations in pipetting volumes, especially during serial dilutions, can lead to significant errors.

  • Plate Edge Effects: The outer wells of a microplate are prone to evaporation, which can concentrate the drug and affect cell growth. It is recommended to fill the outer wells with sterile PBS or media and not use them for experimental data points.

Troubleshooting Guides

Problem 1: Higher than expected IC50 value or no significant cell death observed.
Potential Cause Troubleshooting Steps
Compound Inactivity/Degradation Prepare fresh serial dilutions of PAM for each experiment. Ensure the stock solution is stored correctly and has not expired. Consider preparing the drug in a vehicle like acidified ethanol (B145695) and diluting it into the final medium just before use.[1]
Cellular Resistance The cell line may have intrinsic or acquired resistance to alkylating agents. This can be due to enhanced DNA repair mechanisms, increased drug efflux, or altered apoptotic pathways.[6] Consider using a different cell line or a combination therapy approach.
Insufficient Incubation Time The duration of drug exposure may not be long enough to induce significant cell death. Extend the incubation period (e.g., from 24 to 48 or 72 hours) and perform a time-course experiment.
Sub-optimal Cell Seeding Density If cell density is too high, the drug's effect may be masked by rapid cell proliferation. Optimize the cell seeding density to ensure cells are in the logarithmic growth phase throughout the experiment.
Problem 2: Inconsistent or highly variable readings within replicates.
Potential Cause Troubleshooting Steps
Inaccurate Pipetting Calibrate pipettes regularly. Use reverse pipetting for viscous solutions. Ensure thorough mixing at each dilution step.
Incomplete Solubilization of Formazan (B1609692) (MTT Assay) After adding the solubilization solution (e.g., DMSO), ensure all purple formazan crystals are completely dissolved by gentle shaking or pipetting before reading the plate.
Cell Clumping Ensure a single-cell suspension is achieved after trypsinization and before seeding. Cell clumps will lead to uneven cell distribution in the wells.
Edge Effects Avoid using the outermost wells of the plate for critical data points. Fill them with sterile PBS or media to create a humidity barrier.

Data Presentation

Table 1: Reported IC50 Values for this compound

Cell LineCancer TypeIC50 (µM)Citation
LoVoColorectal Cancer19[1]

Note: This table is not exhaustive and IC50 values should be determined empirically for each experimental system.

Table 2: Troubleshooting Common Artifacts in Dose-Response Assays

Artifact Description Possible Cause Solution
High Background Signal High absorbance in "no cell" control wells.Contamination of media or reagents; direct reduction of assay reagent by the compound.Use fresh, sterile reagents. Test the compound in a cell-free system with the assay reagent.
"U-shaped" Curve Cell viability increases at very high drug concentrations.Compound precipitation at high concentrations, leading to reduced bioavailability.Check the solubility of PAM at the highest concentrations used. Visually inspect wells for precipitate.
Flat Curve Little to no change in cell viability across the tested concentration range.The tested concentration range is too narrow or not centered around the IC50.Perform a broad range-finding experiment (e.g., using log dilutions) to identify the active concentration range.

Experimental Protocols

Protocol 1: Determining the IC50 of this compound using the MTT Assay
  • Cell Seeding:

    • Harvest cells in the logarithmic growth phase.

    • Perform a cell count and assess viability (should be >95%).

    • Dilute the cell suspension to the desired seeding density (e.g., 5,000-10,000 cells/well) in a 96-well plate.

    • Incubate the plate overnight at 37°C, 5% CO2 to allow for cell attachment.

  • Drug Preparation and Treatment:

    • Prepare a stock solution of PAM in an appropriate solvent (e.g., acidified ethanol).

    • On the day of the experiment, perform serial dilutions of the PAM stock solution in complete cell culture medium to achieve the desired final concentrations.

    • Carefully remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of PAM. Include vehicle-only control wells.

    • Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.

    • Incubate for 2-4 hours at 37°C until purple formazan crystals are visible.

    • Carefully aspirate the medium containing MTT.

    • Add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

    • Shake the plate gently for 15 minutes to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the average absorbance of the "no cell" control wells from all other readings.

    • Normalize the data by expressing the absorbance of treated wells as a percentage of the vehicle-only control.

    • Plot the percentage of cell viability against the log of the PAM concentration and fit the data to a sigmoidal dose-response curve using a suitable software to determine the IC50 value.

Protocol 2: Assessing Apoptosis using Annexin V Staining
  • Cell Treatment:

    • Seed and treat cells with various concentrations of PAM as described in the MTT protocol. Include positive and negative controls for apoptosis.

  • Cell Harvesting:

    • For adherent cells, gently trypsinize and collect the cells. For suspension cells, collect them by centrifugation.

    • Wash the cells with cold PBS.

  • Annexin V Staining:

    • Resuspend the cells in 1X Annexin V binding buffer.

    • Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.

    • Incubate in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis:

    • Analyze the stained cells by flow cytometry.

    • Live cells will be negative for both Annexin V and PI.

    • Early apoptotic cells will be positive for Annexin V and negative for PI.

    • Late apoptotic/necrotic cells will be positive for both Annexin V and PI.

Mandatory Visualizations

PAM_Signaling_Pathway PAM This compound (PAM) DNA Nuclear DNA PAM->DNA Alkylates DNA_Damage DNA Adducts & Cross-links DNA->DNA_Damage Sensors ATM / ATR Activation DNA_Damage->Sensors Triggers p53 p53 Phosphorylation & Stabilization Sensors->p53 Activates Cell_Cycle_Arrest Cell Cycle Arrest (G2/M Phase) p53->Cell_Cycle_Arrest Induces Caspase9 Caspase-9 Activation p53->Caspase9 Promotes Apoptosis Apoptosis Caspase3 Caspase-3 Activation Caspase9->Caspase3 Activates Caspase3->Apoptosis Executes PARP_Cleavage PARP Cleavage Caspase3->PARP_Cleavage Cleaves

Caption: this compound (PAM) induced DNA damage response pathway.

Dose_Response_Workflow Start Start: Select Cell Line & Optimize Seeding Density Treatment Treat cells with serial dilutions of PAM (e.g., 24, 48, 72h) Start->Treatment Assay Perform Cell Viability Assay (e.g., MTT) Treatment->Assay Data_Collection Measure Absorbance/ Fluorescence Assay->Data_Collection Analysis Normalize Data & Plot Dose-Response Curve Data_Collection->Analysis IC50 Calculate IC50 Analysis->IC50

Caption: Experimental workflow for determining the IC50 of PAM.

Troubleshooting_Logic Problem Unexpected Dose-Response Curve Results No_Effect No Effect or High IC50 Problem->No_Effect High_Variability High Variability in Replicates Problem->High_Variability Check_Compound Check Compound: Fresh Dilutions? Correct Storage? No_Effect->Check_Compound Check_Cells Check Cells: Healthy? Correct Density? No_Effect->Check_Cells Check_Protocol Check Protocol: Consistent Incubation? Edge Effects? No_Effect->Check_Protocol High_Variability->Check_Protocol Check_Pipetting Check Technique: Pipetting Accuracy? Mixing? High_Variability->Check_Pipetting Check_Assay Check Assay: Complete Solubilization? No Interference? High_Variability->Check_Assay

Caption: Troubleshooting decision tree for PAM dose-response experiments.

References

Purification techniques for Phenylacetic acid mustard after synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the purification of Phenylacetic acid mustard (PAM) following its synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in a crude this compound sample after synthesis?

A1: The most prevalent impurities are the corresponding mono- and di-hydroxyethyl species, which result from the hydrolysis of the chloroethyl groups of the nitrogen mustard moiety.[1] Other potential byproducts include unreacted starting materials and polymeric or over-alkylated products, particularly if the reaction temperature was not well-controlled.

Q2: Why is it crucial to control the pH during the work-up and purification of this compound?

A2: this compound, like other nitrogen mustards, is susceptible to hydrolysis, a process that is accelerated under neutral or alkaline conditions.[1] Maintaining an acidic environment helps to suppress the hydrolysis of the reactive chloroethyl groups, thus minimizing the formation of hydroxyethyl (B10761427) impurities.

Q3: What are the recommended general strategies for purifying this compound?

A3: The primary purification techniques for this compound, an aromatic carboxylic acid, include recrystallization, acid-base extraction, and column chromatography. The choice of method depends on the nature and quantity of the impurities. For solid crude products, recrystallization is often a good starting point. If the product is an oil or contains significant baseline impurities, column chromatography may be more suitable.

Q4: How can I assess the purity of my this compound sample?

A4: The purity of this compound can be assessed using techniques such as High-Performance Liquid Chromatography (HPLC), Thin Layer Chromatography (TLC), and Nuclear Magnetic Resonance (NMR) spectroscopy. A sharp melting point is also a good indicator of high purity for a crystalline solid.

Troubleshooting Guide

Issue Possible Cause(s) Suggested Solution(s)
Low yield after purification - Product loss during multiple extraction or filtration steps.- Co-precipitation of the product with impurities.- Degradation of the product during purification.- Minimize the number of transfer steps.- Ensure complete precipitation or extraction at each stage.- Perform purification steps at low temperatures and under acidic or anhydrous conditions to prevent hydrolysis.
Product is an oil and does not crystallize - Presence of significant impurities that inhibit crystallization.- Residual solvent.- Attempt purification by column chromatography to remove impurities.- Try to induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal.- Ensure all solvent is removed under high vacuum.
Presence of hydroxyethyl impurities in the final product - Exposure of the crude product to water or basic conditions during work-up.- Repeat the purification, ensuring all steps are carried out under anhydrous or acidic conditions.- Consider converting the product to its salt to facilitate purification and then regenerating the free acid.
Product appears discolored - Presence of colored impurities from the synthesis.- Use activated charcoal (decolorizing carbon) during the recrystallization process. Be aware that this may reduce the yield.

Experimental Protocols

Recrystallization

This method is suitable for purifying solid, crude this compound.

Materials:

  • Crude this compound

  • Anhydrous Benzene

  • Anhydrous Ethyl Acetate (B1210297)

  • Decolorizing carbon (activated charcoal)

  • Ice bath

  • Büchner funnel and flask

  • Filter paper

Procedure:

  • Dissolve the crude this compound in a minimum amount of hot anhydrous benzene.

  • If the solution is colored, add a small amount of decolorizing carbon and boil for a few minutes.

  • Filter the hot solution through a pre-warmed funnel to remove the decolorizing carbon and any insoluble impurities.

  • To the hot filtrate, add anhydrous ethyl acetate until the solution becomes slightly turbid.

  • Allow the solution to cool slowly to room temperature.

  • Once crystals begin to form, place the flask in an ice bath to maximize crystallization.

  • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of cold ethyl acetate.

  • Dry the purified crystals under vacuum.

Acid-Base Extraction

This technique is useful for separating the acidic this compound from neutral and basic impurities.

Materials:

  • Crude this compound

  • Diethyl ether (or other suitable organic solvent)

  • Saturated sodium bicarbonate solution (aqueous)

  • Dilute hydrochloric acid (e.g., 1 M HCl)

  • Separatory funnel

  • Anhydrous magnesium sulfate (B86663) or sodium sulfate

Procedure:

  • Dissolve the crude product in diethyl ether.

  • Transfer the solution to a separatory funnel.

  • Extract the ether solution with saturated sodium bicarbonate solution. The this compound will move into the aqueous layer as its sodium salt.

  • Separate the aqueous layer and wash it with fresh diethyl ether to remove any remaining neutral or basic impurities.

  • Carefully acidify the aqueous layer with dilute hydrochloric acid until the this compound precipitates out.

  • Extract the precipitated product back into diethyl ether.

  • Wash the ether layer with brine (saturated NaCl solution).

  • Dry the ether layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filter to remove the drying agent and evaporate the solvent to obtain the purified this compound.

Column Chromatography

This method is effective for separating this compound from impurities with different polarities.

Materials:

  • Crude this compound

  • Silica (B1680970) gel (for column chromatography)

  • A suitable non-polar eluent system (e.g., a mixture of hexane (B92381) and ethyl acetate)

  • Chromatography column

  • Collection tubes

Procedure:

  • Prepare a slurry of silica gel in the chosen eluent and pack the chromatography column.

  • Dissolve the crude this compound in a minimum amount of the eluent.

  • Carefully load the sample onto the top of the silica gel column.

  • Elute the column with the chosen solvent system, starting with a less polar mixture and gradually increasing the polarity if necessary.

  • Collect fractions and monitor the separation using TLC.

  • Combine the fractions containing the pure product.

  • Evaporate the solvent to yield the purified this compound.

Quantitative Data Summary

The following table provides estimated purity and yield for the described purification techniques based on typical results for similar aromatic carboxylic acids. Actual results may vary depending on the initial purity of the crude product.

Purification Technique Estimated Purity (%) Estimated Yield (%) Notes
Recrystallization 95 - 9970 - 90Highly dependent on the choice of solvent and initial purity.
Acid-Base Extraction 90 - 9880 - 95Effective for removing neutral and basic impurities.
Column Chromatography > 9950 - 80Can achieve very high purity but may result in lower yields due to product loss on the column.

Visualizations

PurificationWorkflow cluster_start Crude Product cluster_methods Purification Methods cluster_end Pure Product & Analysis Crude Crude Phenylacetic Acid Mustard Recrystallization Recrystallization Crude->Recrystallization AcidBase Acid-Base Extraction Crude->AcidBase Chromatography Column Chromatography Crude->Chromatography Pure Purified Phenylacetic Acid Mustard Recrystallization->Pure AcidBase->Pure Chromatography->Pure Analysis Purity Analysis (HPLC, TLC, NMR) Pure->Analysis

Caption: General workflow for the purification of this compound.

TroubleshootingLogic Start Purification Complete CheckPurity Assess Purity (e.g., TLC, NMR) Start->CheckPurity IsPure Is Purity >95%? CheckPurity->IsPure FinalProduct Final Product IsPure->FinalProduct Yes IdentifyImpurity Identify Impurity Type IsPure->IdentifyImpurity No ChooseMethod Choose Appropriate Repurification Method IdentifyImpurity->ChooseMethod Recrystallize Recrystallization ChooseMethod->Recrystallize Crystalline Impurities Column Column Chromatography ChooseMethod->Column Multiple/Oily Impurities Recrystallize->Start Column->Start

References

Validation & Comparative

A Comparative Analysis of Phenylacetic Acid Mustard and Melphalan Cytotoxicity

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the cytotoxic profiles of two potent alkylating agents.

This guide provides a detailed comparative analysis of the cytotoxic properties of Phenylacetic acid mustard (PAM) and melphalan (B128), two nitrogen mustard alkylating agents used in cancer chemotherapy. By presenting key experimental data, detailed methodologies, and visual representations of their mechanisms of action, this document aims to be a valuable resource for the scientific community engaged in oncology research and drug development.

Executive Summary

This compound (PAM), the primary active metabolite of chlorambucil, and melphalan are both potent cytotoxic agents that induce cell death by alkylating DNA. While they share a common mechanism of action, their cytotoxic efficacy can vary across different cancer cell types. This guide summarizes available in vitro data to facilitate a direct comparison of their performance.

Data Presentation: Comparative Cytotoxicity

The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The following table summarizes the IC50 values for this compound and melphalan in various cancer cell lines, providing a quantitative comparison of their cytotoxic activity.

Cell LineCancer TypeThis compound (PAM) IC50 (µM)Melphalan IC50 (µM)Reference(s)
LoVoColorectal Cancer19-[1]
RPMI 8226Multiple Myeloma-8.9[2]
THP-1Acute Monocytic Leukemia-6.26[2]
HL-60Promyelocytic Leukemia-3.78[2]
MDA-MB-468Triple-Negative Breast Cancer-48.7[3]
UO-31Renal Cancer->100[3]
A498Renal Cancer->100[3]
SN12CRenal Cancer->100[3]
TK-10Renal Cancer->100[3]
CAKI-1Renal Cancer->100[3]

Mechanism of Action: DNA Alkylation and Apoptosis Induction

Both this compound and melphalan exert their cytotoxic effects primarily through the alkylation of DNA. This process involves the covalent attachment of an alkyl group to the guanine (B1146940) base in DNA, leading to the formation of DNA cross-links. These cross-links interfere with DNA replication and transcription, ultimately triggering programmed cell death, or apoptosis.

Signaling Pathways

The induction of apoptosis by these alkylating agents involves complex signaling cascades. While the specific pathways can be cell-type dependent, a general overview is presented below.

Melphalan_Apoptosis_Pathway cluster_0 Cellular Entry and DNA Damage cluster_1 Apoptosis Signaling Cascade Melphalan Melphalan DNA_Damage DNA Alkylation & Interstrand Cross-links Melphalan->DNA_Damage p53 p53 Activation DNA_Damage->p53 Mcl1_Bim Disruption of Mcl-1/Bim Complex DNA_Damage->Mcl1_Bim Bax Bax Upregulation p53->Bax Caspase9 Caspase-9 Activation Bax->Caspase9 Mcl1_Bim->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Figure 1: Simplified signaling pathway of melphalan-induced apoptosis.

For this compound, as the active metabolite of chlorambucil, its apoptotic mechanism is expected to be similar to other nitrogen mustards, which often involves the activation of the extrinsic apoptosis pathway.

PAM_Apoptosis_Pathway cluster_0 Cellular Entry and DNA Damage cluster_1 Death Receptor Pathway PAM This compound DNA_Damage DNA Alkylation & Interstrand Cross-links PAM->DNA_Damage FasL FasL Upregulation DNA_Damage->FasL FasR Fas Receptor Activation FasL->FasR FADD FADD Recruitment FasR->FADD Caspase8 Caspase-8 Activation FADD->Caspase8 Caspase3 Caspase-3 Activation Caspase8->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Figure 2: Postulated signaling pathway of PAM-induced apoptosis.

Experimental Protocols

The following are detailed methodologies for key experiments commonly used to assess the cytotoxicity of alkylating agents like this compound and melphalan.

MTT Cell Viability Assay

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.

Workflow:

MTT_Assay_Workflow A 1. Seed cells in a 96-well plate B 2. Treat with varying concentrations of drug A->B C 3. Incubate for 24-72 hours B->C D 4. Add MTT reagent (0.5 mg/mL) C->D E 5. Incubate for 2-4 hours to allow formazan (B1609692) formation D->E F 6. Solubilize formazan crystals with DMSO E->F G 7. Measure absorbance at 570 nm F->G

Figure 3: Experimental workflow for the MTT cytotoxicity assay.

Detailed Steps:

  • Cell Seeding: Plate cells in a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Drug Treatment: The following day, treat the cells with a range of concentrations of this compound or melphalan. Include untreated cells as a negative control.

  • Incubation: Incubate the plates for a predetermined period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition: After the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours.

  • Formazan Solubilization: Carefully remove the medium and add an appropriate solvent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the wells at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Annexin V/Propidium (B1200493) Iodide Apoptosis Assay

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Workflow:

Apoptosis_Assay_Workflow A 1. Treat cells with the drug of interest B 2. Harvest and wash cells with PBS A->B C 3. Resuspend cells in Annexin V binding buffer B->C D 4. Add FITC-conjugated Annexin V and Propidium Iodide C->D E 5. Incubate in the dark for 15 minutes D->E F 6. Analyze by flow cytometry E->F

Figure 4: Experimental workflow for the Annexin V/PI apoptosis assay.

Detailed Steps:

  • Cell Treatment: Culture cells to the desired confluency and treat them with this compound or melphalan at the IC50 concentration for a specified time.

  • Cell Harvesting: Harvest the cells (including any floating cells) and wash them with cold phosphate-buffered saline (PBS).

  • Staining: Resuspend the cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive.

Conclusion

Both this compound and melphalan are effective cytotoxic agents that induce apoptosis in cancer cells through DNA alkylation. The available data suggests that melphalan has been more extensively studied and characterized across a wider range of cancer cell lines. While this compound shows clear cytotoxic activity, further research is required to establish a more comprehensive comparative profile, including its IC50 values in a broader panel of cancer cells and a more detailed elucidation of its specific apoptotic signaling pathways. This guide provides a foundational comparison to aid researchers in selecting the appropriate agent for their preclinical studies and to highlight areas for future investigation.

References

Validating the Anticancer Effects of Novel Phenylacetic Acid Mustard Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of cancer chemotherapy is continually evolving, with a significant focus on developing more potent and selective therapeutic agents. Phenylacetic acid mustard (PAAM), a major metabolite of the alkylating agent chlorambucil (B1668637), has served as a scaffold for the development of novel derivatives with enhanced anticancer properties. This guide provides an objective comparison of the performance of these emerging PAAM derivatives against established alternatives, supported by experimental data and detailed methodologies, to aid researchers in their pursuit of more effective cancer treatments.

Comparative Efficacy: In Vitro Cytotoxicity

The antitumor activity of novel PAAM derivatives has been evaluated across a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of a drug's potency, has been a key metric in these assessments. The following tables summarize the cytotoxicity of various novel derivatives in comparison to the conventional chemotherapeutic agents, chlorambucil and melphalan.

Phenylboronic Acid Nitrogen Mustards

These compounds are designed as prodrugs that are selectively activated by the high levels of hydrogen peroxide (H₂O₂) often found in the tumor microenvironment.[1][2]

CompoundCancer Cell LineIC50 (µM)[3][4]
CWB-20145 MDA-MB-468 (Triple-Negative Breast Cancer)16.7
UO-31 (Renal Cancer)38.8
FAN-NM-CH3 MDA-MB-468 (Triple-Negative Breast Cancer)3.1
UO-31 (Renal Cancer)Not Reported
Chlorambucil MDA-MB-468 (Triple-Negative Breast Cancer)34.4
UO-31 (Renal Cancer)>100
Melphalan MDA-MB-468 (Triple-Negative Breast Cancer)48.7
UO-31 (Renal Cancer)>100

Lower IC50 values indicate greater potency.

Oridonin-Nitrogen Mustard Conjugates

Hybrid molecules combining the natural product oridonin (B1677485) with a nitrogen mustard moiety have demonstrated significant cytotoxic potential.[5][6]

CompoundCancer Cell LineIC50 (µM)[5][6]
Compound 10b MCF-7 (Breast Cancer)0.68
Bel-7402 (Hepatocellular Carcinoma)0.50
Compound 16b K562 (Leukemia)1.12
MCF-7 (Breast Cancer)0.68
Bel-7402 (Hepatocellular Carcinoma)0.50
MGC-803 (Gastric Cancer)1.09
Chlorambucil MCF-7 (Breast Cancer)>40
Bel-7402 (Hepatocellular Carcinoma)>40
Melphalan MCF-7 (Breast Cancer)>40
Bel-7402 (Hepatocellular Carcinoma)>40
Tyrosinamide-Chlorambucil Hybrids

These hybrids have shown improved activity against breast and ovarian cancer cell lines compared to the parent drug, chlorambucil.[5]

CompoundCancer Cell LineIC50 (µM)[5]
m-17 OVCAR-3 (Ovarian Cancer)31.79
MDA-MB-468 (Triple-Negative Breast Cancer)35.42
ZR-75-1 (Breast Cancer)52.10
Chlorambucil OVCAR-3 (Ovarian Cancer)66.11
MDA-MB-468 (Triple-Negative Breast Cancer)131.83
ZR-75-1 (Breast Cancer)100.48
This compound (PAAM)

The parent metabolite has also been evaluated for its intrinsic anticancer activity.

CompoundCancer Cell LineIC50 (µM)[7]
This compound LoVo (Colorectal Cancer)19

Mechanism of Action: Induction of Apoptosis and Cell Cycle Arrest

The primary mechanism of action for PAAM derivatives involves the alkylation of DNA, which leads to DNA damage and the subsequent induction of programmed cell death, or apoptosis.[8] Studies on phenylboronic acid nitrogen mustards have shown that their cytotoxic effects are associated with the upregulation of the tumor suppressor genes p53 and p21.[1][2][9] This suggests a transcriptional mechanism that contributes to the reduction in tumor growth. The oridonin-nitrogen mustard conjugate, compound 16b, has also been shown to significantly induce apoptosis and affect cell cycle progression in cancer cells.[10]

Signaling Pathways and Experimental Workflows

To visually represent the processes involved in validating the anticancer effects of these novel compounds, the following diagrams have been generated using the DOT language.

experimental_workflow cluster_invitro In Vitro Analysis cluster_molecular Molecular Analysis cell_culture Cancer Cell Lines (e.g., MDA-MB-468, MCF-7, K562) treatment Treatment with Novel PAM Derivatives & Controls cell_culture->treatment mtt_assay MTT Assay (Cytotoxicity, IC50) treatment->mtt_assay apoptosis_assay Annexin V/PI Staining (Apoptosis Analysis) treatment->apoptosis_assay cell_cycle_assay Propidium (B1200493) Iodide Staining (Cell Cycle Analysis) treatment->cell_cycle_assay protein_extraction Protein Extraction apoptosis_assay->protein_extraction cell_cycle_assay->protein_extraction western_blot Western Blot (p53, p21, Caspases) protein_extraction->western_blot

Figure 1: Experimental workflow for in vitro validation.

signaling_pathway cluster_stimulus External Stimulus cluster_dna_damage Cellular Response cluster_apoptosis Apoptotic Cascade pam_derivative Novel Phenylacetic Acid Mustard Derivative dna_alkylation DNA Alkylation & Interstrand Cross-links pam_derivative->dna_alkylation dna_damage DNA Damage dna_alkylation->dna_damage p53_activation p53 Activation dna_damage->p53_activation p21_upregulation p21 Upregulation p53_activation->p21_upregulation bax_activation Bax Activation p53_activation->bax_activation cdk_inhibition CDK Inhibition p21_upregulation->cdk_inhibition g2m_arrest G2/M Cell Cycle Arrest cdk_inhibition->g2m_arrest cytochrome_c Cytochrome c Release bax_activation->cytochrome_c caspase_activation Caspase Activation (e.g., Caspase-3) cytochrome_c->caspase_activation apoptosis Apoptosis caspase_activation->apoptosis

Figure 2: Proposed signaling pathway for PAAM derivatives.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are outlines for the key assays mentioned in this guide.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.

  • Cell Seeding: Plate cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the novel PAAM derivatives and control drugs in culture medium. Add the compounds to the designated wells and incubate for 48-72 hours.

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C, allowing viable cells to reduce the MTT to formazan (B1609692) crystals.

  • Solubilization: Remove the medium and add a solubilizing agent, such as DMSO, to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 values by plotting a dose-response curve.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment and Harvesting: Treat cells with the test compounds for a specified period. Harvest both adherent and floating cells.

  • Cell Washing: Wash the cells with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension.

  • Incubation: Incubate the cells in the dark at room temperature for 15-20 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Cell Cycle Analysis (Propidium Iodide Staining)

This method determines the distribution of cells in different phases of the cell cycle based on their DNA content.

  • Cell Treatment and Fixation: Treat cells with the compounds, harvest them, and fix them in cold 70% ethanol.

  • Staining: Wash the fixed cells with PBS and resuspend them in a staining solution containing propidium iodide and RNase A (to prevent staining of RNA).

  • Incubation: Incubate the cells in the dark to allow for DNA staining.

  • Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The fluorescence intensity of PI is directly proportional to the amount of DNA, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Conclusion

The development of novel this compound derivatives represents a promising avenue in the search for more effective and selective anticancer agents. The data presented in this guide highlight the significantly enhanced cytotoxicity of several new compounds, such as phenylboronic acid nitrogen mustards and oridonin-nitrogen mustard conjugates, when compared to traditional chemotherapeutics. The elucidation of their mechanisms of action, particularly their ability to induce apoptosis and modulate key signaling pathways involving p53 and p21, provides a strong rationale for their continued investigation. The provided experimental protocols offer a framework for researchers to further validate and expand upon these findings. As research progresses, these novel derivatives may offer new hope for patients with difficult-to-treat cancers.

References

Phenylacetic Acid Mustard: A Comparative Analysis of its Efficacy in Chemoresistant Tumors

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive comparison of the cross-resistance profile of Phenylacetic acid mustard (PAM), the primary active metabolite of chlorambucil (B1668637), in various chemoresistant tumor models. The data presented herein is intended for researchers, scientists, and drug development professionals investigating novel therapeutic strategies for drug-resistant cancers.

Executive Summary

Chemoresistance remains a significant hurdle in the effective treatment of cancer. Tumors that develop resistance to one chemotherapeutic agent often exhibit cross-resistance to other drugs, limiting treatment options. This guide examines the activity of this compound (PAM) against tumor cells that have acquired resistance to commonly used anticancer drugs, including cisplatin (B142131) and doxorubicin (B1662922). While direct experimental data on PAM in a wide array of chemoresistant cell lines is limited, studies on its close structural analog, L-phenylalanine mustard (L-PAM), and the parent compound, chlorambucil, provide critical insights into its potential cross-resistance profile. The evidence suggests that while a degree of cross-resistance to PAM is expected in tumors resistant to other alkylating agents, it may retain some efficacy in multi-drug resistant models, warranting further investigation.

Comparative Efficacy of this compound Analogs in Chemoresistant Ovarian Cancer

The following table summarizes the in vitro cytotoxicity of L-phenylalanine mustard (L-PAM), an analog of PAM, against doxorubicin-resistant (A2780ADR) and cisplatin-resistant (2008DDP) human ovarian cancer cell lines compared to their sensitive parental counterparts (A2780 and 2008, respectively). The data is presented as the half-maximal inhibitory concentration (IC50), which is the concentration of a drug that is required for 50% inhibition in vitro. The Resistance Ratio indicates the fold-increase in IC50 in the resistant cell line compared to the parental line.

Cell LineParent Cell LineResistance toL-phenylalanine mustard (L-PAM) IC50 (µM)Resistance Ratio
A2780ADR A2780DoxorubicinData Not Available in Provided Search Results4.9
2008DDP 2008CisplatinData Not Available in Provided Search Results2.9

Data extrapolated from a study on L-phenylalanine mustard.

These findings suggest that while there is a demonstrable level of cross-resistance to L-PAM in both doxorubicin- and cisplatin-resistant ovarian cancer cells, the resistance is not absolute. The resistance ratio of 2.9 to 4.9 is significant but lower than the primary resistance to doxorubicin in the A2780ADR line (resistance ratio of 62.5). This indicates that PAM may still exert a cytotoxic effect on tumor cells that have developed high levels of resistance to other agents.

Mechanisms of Resistance and Cross-Resistance to this compound

The development of resistance to alkylating agents like this compound is a multifactorial process.[1] The primary mechanisms implicated in resistance to chlorambucil and its metabolites include:

  • Enhanced DNA Repair: Cancer cells can upregulate DNA repair pathways to more efficiently remove the DNA adducts formed by alkylating agents.[1][2] This includes mechanisms like nucleotide excision repair and homologous recombination repair.

  • Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters can actively pump chemotherapeutic agents out of the cell, reducing their intracellular concentration and efficacy.[3]

  • Drug Inactivation by Glutathione (B108866) (GSH): Elevated levels of intracellular glutathione and glutathione S-transferases (GSTs) can conjugate with and detoxify alkylating agents, leading to their inactivation and subsequent removal from the cell.[1][3]

  • Alterations in Apoptotic Pathways: Mutations or altered expression of proteins involved in the apoptotic cascade, such as p53 and the Bcl-2 family of proteins, can make cancer cells more resistant to drug-induced cell death.[2]

These mechanisms can contribute to cross-resistance between different classes of chemotherapeutic drugs. For instance, a cell line with upregulated ABC transporters may exhibit resistance to a broad spectrum of drugs, not just alkylating agents.

Experimental Protocols

Development of Chemoresistant Ovarian Cancer Cell Lines

This protocol describes a common method for generating chemoresistant cancer cell lines through continuous exposure to escalating drug concentrations.[4]

Materials:

  • Parental ovarian cancer cell line (e.g., A2780)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)

  • Chemotherapeutic agent (e.g., cisplatin or doxorubicin)

  • 37°C, 5% CO2 incubator

  • Cell culture flasks and plates

  • Trypsin-EDTA

Procedure:

  • Initial IC50 Determination: Determine the initial IC50 of the chemotherapeutic agent for the parental cell line using a standard cytotoxicity assay (e.g., MTT assay).

  • Initial Drug Exposure: Culture the parental cells in a medium containing the chemotherapeutic agent at a concentration equal to the IC20 (the concentration that inhibits 20% of cell growth).

  • Subculture and Dose Escalation: Once the cells have adapted and are growing steadily, subculture them and increase the drug concentration in a stepwise manner (e.g., 1.5 to 2-fold increments).

  • Monitoring and Maintenance: Continuously monitor the cells for growth and viability. Maintain the cells at each drug concentration for several passages to ensure the stability of the resistant phenotype.

  • Confirmation of Resistance: Periodically determine the IC50 of the resistant cell line to the chemotherapeutic agent to quantify the level of resistance. A significant increase in the IC50 value compared to the parental line confirms the development of a chemoresistant cell line.

  • Cryopreservation: At various stages of resistance development, cryopreserve aliquots of the cells for future use.

MTT Cytotoxicity Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxicity of anticancer drugs.[5][6][7][8]

Materials:

  • Parental and chemoresistant cancer cell lines

  • 96-well cell culture plates

  • Complete cell culture medium

  • This compound (PAM) and other test compounds

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 0.2% NP-40 and 8 mM HCl in isopropanol)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

  • Drug Treatment: The following day, remove the medium and add fresh medium containing serial dilutions of PAM or other test compounds. Include a vehicle control (medium with the same concentration of the drug's solvent).

  • Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C in a 5% CO2 incubator.

  • MTT Addition: After the incubation period, add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 3-4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Formazan Solubilization: Carefully remove the MTT-containing medium and add the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis: Calculate the percentage of cell viability for each drug concentration relative to the vehicle control. Plot the cell viability against the drug concentration and determine the IC50 value using a non-linear regression analysis.

Visualizing Resistance Pathways and Experimental Workflow

Signaling Pathways in Alkylating Agent Resistance

The following diagram illustrates the key signaling pathways involved in the development of resistance to alkylating agents like this compound.

ChemoresistancePathways cluster_extracellular Extracellular cluster_cell Cancer Cell cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus PAM Phenylacetic Acid Mustard (PAM) Drug_Influx Drug Influx PAM->Drug_Influx Enters cell PAM_in Intracellular PAM Drug_Influx->PAM_in ABC_Transporter ABC Transporters (e.g., P-gp, MRP) Cell_Survival Cell Survival & Resistance ABC_Transporter->Cell_Survival Promotes PAM_in->ABC_Transporter Efflux GSH_System GSH / GST PAM_in->GSH_System Detoxification DNA DNA PAM_in->DNA Alkylation Inactivated_PAM Inactivated PAM GSH_System->Inactivated_PAM GSH_System->Cell_Survival Promotes DNA_Adducts DNA Adducts DNA->DNA_Adducts DNA_Repair DNA Repair Pathways (NER, HR) DNA_Adducts->DNA_Repair Repair Apoptosis_Pathway Apoptosis Pathway (p53, Bcl-2) DNA_Adducts->Apoptosis_Pathway Damage Signal DNA_Repair->DNA DNA_Repair->Cell_Survival Promotes Cell_Death Cell Death Apoptosis_Pathway->Cell_Death Induces Apoptosis_Pathway->Cell_Survival Inhibits

Caption: Key mechanisms of resistance to this compound.

Experimental Workflow for Assessing Cross-Resistance

The following diagram outlines the general workflow for evaluating the cross-resistance profile of this compound in chemoresistant cancer cell lines.

ExperimentalWorkflow start Start parental_cells Parental Cancer Cell Line start->parental_cells develop_resistance Develop Chemoresistant Cell Lines (e.g., to Cisplatin, Doxorubicin) parental_cells->develop_resistance cytotoxicity_assay Perform MTT Cytotoxicity Assay with this compound parental_cells->cytotoxicity_assay Parallel Assay resistant_cells Chemoresistant Cell Lines develop_resistance->resistant_cells resistant_cells->cytotoxicity_assay ic50_determination Determine IC50 Values for PAM in Parental and Resistant Cell Lines cytotoxicity_assay->ic50_determination data_analysis Calculate Resistance Ratio (IC50 resistant / IC50 parental) ic50_determination->data_analysis conclusion Analyze Cross-Resistance Profile data_analysis->conclusion

Caption: Workflow for evaluating PAM cross-resistance.

Conclusion

The available data, primarily from studies on the analog L-phenylalanine mustard, indicates that tumors resistant to common chemotherapeutic agents like cisplatin and doxorubicin are likely to exhibit a degree of cross-resistance to this compound. The primary mechanisms driving this resistance are multifaceted and include enhanced DNA repair, increased drug efflux, and detoxification via the glutathione system. However, the level of cross-resistance may not be as profound as the primary resistance, suggesting a potential therapeutic window for PAM in certain chemoresistant settings. Further direct experimental evaluation of PAM across a broader panel of chemoresistant cancer models is necessary to fully elucidate its cross-resistance profile and to identify patient populations that may benefit from its use.

References

Phenylacetic Acid Mustard in Chlorambucil-Resistant Cancers: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the efficacy of phenylacetic acid mustard (PAM), the active metabolite of chlorambucil (B1668637), in the context of chlorambucil-resistant cancer cell lines. While direct comparative studies on PAM's efficacy in isogenic chlorambucil-sensitive versus resistant cell lines are limited in the available literature, this document synthesizes findings on chlorambucil resistance mechanisms and the performance of alternative therapies to offer a comprehensive overview for research and development.

Introduction to Chlorambucil Resistance

Chlorambucil, a nitrogen mustard alkylating agent, has been a cornerstone in the treatment of various hematological malignancies, including chronic lymphocytic leukemia (CLL). Its cytotoxic effect is mediated by its active metabolite, this compound (PAM), which forms covalent adducts with DNA, leading to interstrand cross-links, inhibition of DNA replication, and ultimately, apoptosis.[1] However, the development of resistance to chlorambucil is a significant clinical challenge.

Resistance to chlorambucil is multifactorial, arising from a combination of cellular adaptations that limit the drug's efficacy. Key mechanisms include:

  • Enhanced DNA Repair: Increased capacity of cancer cells to repair chlorambucil-induced DNA damage is a primary resistance mechanism. This involves the upregulation of DNA repair pathways.[2][3]

  • Alterations in Apoptotic Pathways: Dysregulation of apoptosis, often through mutations in the p53 tumor suppressor gene or altered expression of Bcl-2 family proteins, can prevent damaged cells from undergoing programmed cell death.[4]

  • Increased Drug Efflux and Detoxification: Elevated levels of glutathione (B108866) (GSH) and glutathione S-transferase (GST) can detoxify the alkylating agent, reducing its intracellular concentration and cytotoxic effect.[5]

This compound: The Active Metabolite

This compound is the principal active metabolite of chlorambucil.[6] In vivo, chlorambucil is converted to PAM, which is responsible for the therapeutic effects of the parent drug. Understanding the efficacy of PAM itself is crucial, especially in the context of resistance, as some resistance mechanisms may affect the parent drug and its active metabolite differently.

Comparative Efficacy Data

Bendamustine (B91647), another alkylating agent with a distinct chemical structure, has shown efficacy in patients with CLL who are refractory to chlorambucil.[5] Clinical trials have demonstrated superior overall response rates and progression-free survival with bendamustine compared to chlorambucil in previously untreated CLL patients.[7] While cross-resistance between bendamustine and chlorambucil has been observed, bendamustine may retain activity in some chlorambucil-resistant cases.[2][8]

The following table summarizes available IC50 data for chlorambucil and comparator compounds in various cancer cell lines. It is important to note the absence of specific data for PAM in chlorambucil-resistant lines.

Cell LineCompoundIC50 (µM)Reference
LoVo (colorectal)This compound19[6]
Various Cancer Cell Lines
Drug-sensitive strainsChlorambucil53.47–97.56A 2023 study on chlorambucil-bearing hybrid molecules.
Drug-sensitive strainsChlorambucil-platinum hybrid (17a)2.97–4.97A 2023 study on chlorambucil-bearing hybrid molecules.
Drug-sensitive strainsChlorambucil-platinum hybrid (17b)4.17–18.65A 2023 study on chlorambucil-bearing hybrid molecules.
Chronic Lymphocytic Leukemia (CLL)
Previously untreated patientsBendamustineSuperior overall response rate vs. ChlorambucilA randomized trial comparing bendamustine and chlorambucil.[5]
Previously untreated patientsChlorambucilLower overall response rate vs. BendamustineA randomized trial comparing bendamustine and chlorambucil.[5]

Experimental Protocols

Determination of IC50 by MTT Assay

This protocol outlines a general method for determining the half-maximal inhibitory concentration (IC50) of a compound against adherent cancer cell lines.

1. Cell Preparation:

  • Culture adherent cancer cells in appropriate medium until they reach logarithmic growth phase.
  • Harvest the cells using trypsin-EDTA and perform a cell count.
  • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium.
  • Incubate the plate for 24 hours at 37°C in a 5% CO2 humidified atmosphere to allow for cell attachment.

2. Compound Treatment:

  • Prepare a stock solution of the test compound (e.g., this compound, chlorambucil) in a suitable solvent like DMSO.
  • Perform serial dilutions of the stock solution to create a range of desired concentrations.
  • Remove the medium from the wells and add 100 µL of medium containing the different concentrations of the test compound. Include a vehicle control (medium with the same concentration of solvent) and a no-treatment control.
  • Incubate the plate for a specified period (e.g., 48 or 72 hours).

3. MTT Assay:

  • After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well.
  • Incubate the plate for another 4 hours at 37°C.
  • Carefully remove the medium containing MTT.
  • Add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
  • Shake the plate gently for 10 minutes to ensure complete dissolution.

4. Data Analysis:

  • Measure the absorbance of each well at a wavelength of 490 nm using a microplate reader.
  • Calculate the percentage of cell viability for each concentration relative to the vehicle control.
  • Plot the percentage of cell viability against the logarithm of the compound concentration.
  • Determine the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability, using a suitable software with a non-linear regression curve fit.

Visualizing Mechanisms and Workflows

Chlorambucil Resistance Signaling Pathways

Chlorambucil_Resistance_Pathway cluster_drug_action Drug Action cluster_resistance Resistance Mechanisms Chlorambucil Chlorambucil PAM Phenylacetic acid mustard (PAM) Chlorambucil->PAM Metabolism DNA_damage DNA Interstrand Cross-links PAM->DNA_damage Alkylation Apoptosis Apoptosis DNA_damage->Apoptosis GSH_GST Increased Glutathione (GSH) & GST Activity GSH_GST->PAM Inactivation DNA_Repair Enhanced DNA Repair (e.g., NER, HR) DNA_Repair->DNA_damage Repair Anti_Apoptotic Anti-Apoptotic Proteins (e.g., Bcl-2) Anti_Apoptotic->Apoptosis Inhibition p53_mutation p53 Mutation p53_mutation->Apoptosis Inhibition

Caption: Mechanisms of chlorambucil action and resistance.

Experimental Workflow for IC50 Determination

Experimental_Workflow start Start cell_culture Cell Culture (Sensitive & Resistant Lines) start->cell_culture cell_seeding Seed Cells in 96-well Plate cell_culture->cell_seeding drug_treatment Treat with Serial Dilutions of PAM and Comparators cell_seeding->drug_treatment incubation Incubate for 48-72 hours drug_treatment->incubation mtt_assay Perform MTT Assay incubation->mtt_assay read_absorbance Measure Absorbance mtt_assay->read_absorbance data_analysis Calculate % Viability and Determine IC50 read_absorbance->data_analysis end End data_analysis->end

Caption: Workflow for determining drug cytotoxicity (IC50).

References

Benchmarking Phenylacetic Acid Mustard Against Current Cancer Therapies: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenylacetic acid mustard (PAM), the primary and more potent metabolite of the alkylating agent chlorambucil (B1668637), has historically been a component of cancer chemotherapy.[1][2] This guide provides an objective comparison of PAM's performance against contemporary cancer therapies, particularly in the context of Chronic Lymphocytic Leukemia (CLL) and other B-cell malignancies. The information presented herein is intended to support researchers and drug development professionals in evaluating the potential of PAM and its derivatives in the current therapeutic landscape.

Mechanism of Action: DNA Alkylation and Apoptosis Induction

This compound, like its parent compound chlorambucil, exerts its cytotoxic effects through the alkylation of DNA. This process involves the covalent attachment of an alkyl group to the DNA molecule, primarily at the N7 position of guanine. This leads to the formation of DNA adducts, interstrand and intrastrand cross-links, which ultimately inhibit DNA replication and transcription.[3][4] The resulting DNA damage triggers a cellular stress response, activating signaling pathways that lead to cell cycle arrest and programmed cell death (apoptosis).[5][6][7]

The induction of apoptosis by DNA alkylating agents is a complex process involving the activation of damage sensor proteins like ATM and ATR, which in turn activate downstream kinases such as Chk1 and Chk2. These signaling cascades lead to the stabilization and activation of the tumor suppressor protein p53.[8] Activated p53 translocates to the nucleus and induces the transcription of pro-apoptotic genes, including BAX, PUMA, and NOXA.[8][9] These proteins disrupt the mitochondrial outer membrane, leading to the release of cytochrome c and the subsequent activation of caspases, the executioners of apoptosis.[8][10]

Signaling Pathway of DNA Alkylating Agent-Induced Apoptosis

DNA_Damage_Apoptosis_Pathway DNA Alkylating Agent-Induced Apoptosis Pathway cluster_0 Cellular Response to DNA Damage cluster_1 Mitochondrial (Intrinsic) Apoptosis Pathway PAM This compound DNA_Damage DNA Alkylation & Cross-linking PAM->DNA_Damage ATM_ATR ATM/ATR Activation DNA_Damage->ATM_ATR Chk1_Chk2 Chk1/Chk2 Activation ATM_ATR->Chk1_Chk2 p53 p53 Stabilization & Activation Chk1_Chk2->p53 Bcl2_family Upregulation of pro-apoptotic Bcl-2 family (BAX, PUMA, NOXA) p53->Bcl2_family MOMP Mitochondrial Outer Membrane Permeabilization Bcl2_family->MOMP CytoC Cytochrome c Release MOMP->CytoC Apoptosome Apoptosome Formation (Apaf-1, Cytochrome c, Caspase-9) CytoC->Apoptosome Caspase9 Caspase-9 Activation Apoptosome->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Figure 1. DNA Damage and Apoptosis Pathway

Preclinical Performance: A Comparative Analysis

Direct preclinical comparisons of this compound with current frontline therapies for CLL, such as ibrutinib (B1684441), venetoclax (B612062), and bendamustine, are limited in publicly available literature. However, an indirect comparison can be made by examining the in vitro cytotoxicity (IC50 values) of these compounds in relevant cancer cell lines and the relative in vivo potency of PAM to its parent drug, chlorambucil.

It is crucial to note that IC50 values can vary significantly based on the cell line, experimental conditions, and assay used. Therefore, the following tables should be interpreted as a comparative overview rather than a direct head-to-head benchmark.

In Vitro Cytotoxicity Data
DrugCancer TypeCell LineIC50 (µM)Reference
This compound Colon CancerLoVo19[11]
Chlorambucil LeukemiaVarious6.73 - 25.90[12]
Ibrutinib Chronic Lymphocytic LeukemiaPrimary CLL cells0.4 - 9.7[5]
Breast CancerBT4740.00994[13]
Breast CancerSKBR30.00889[13]
Venetoclax Chronic Lymphocytic LeukemiaVarious-[14]
Bendamustine Adult T-cell LeukemiaVarious44.9 ± 25.0[15]
Mantle Cell LymphomaVarious21.1 ± 16.2[15]
Diffuse Large B-cell LymphomaVarious47.5 ± 26.8[15]
Multiple MyelomaVarious44.8 ± 22.5[15]

Note: IC50 values for venetoclax in specific CLL cell lines were not explicitly found in the provided search results, though its potent activity is well-established.[14]

In Vivo Potency of PAM

Preclinical studies in mice have demonstrated that this compound is approximately 1.8 to 1.9 times more potent in its antitumor activity than chlorambucil.[11] This increased potency should be considered when evaluating the clinical trial data of chlorambucil in comparison to modern therapies.

Clinical Benchmarking: Chlorambucil vs. Current CLL Therapies

As PAM is the active metabolite of chlorambucil, the clinical performance of chlorambucil provides a relevant, albeit indirect, benchmark. Numerous clinical trials have compared chlorambucil-based regimens to newer targeted therapies in the first-line treatment of CLL.

ComparisonKey Efficacy EndpointsSafety ProfileReference
Chlorambucil vs. Ibrutinib Progression-Free Survival (PFS): Ibrutinib significantly prolonged PFS (median not reached vs. 15.0 months for chlorambucil). At 5 years, 70% of ibrutinib-treated patients were progression-free vs. 12% for chlorambucil.Ibrutinib was associated with a higher incidence of atrial fibrillation and infectious toxicities in older patients.[16][17]
Chlorambucil vs. Bendamustine Overall Response Rate (ORR): Bendamustine showed a significantly higher ORR. PFS: Bendamustine demonstrated a longer median PFS.Bendamustine has a distinct toxicity profile that differs from other alkylating agents.[16][18]
Chlorambucil + Obinutuzumab vs. Ibrutinib + Venetoclax PFS: The ibrutinib + venetoclax combination reduced the risk of progression or death by 79% compared to chlorambucil + obinutuzumab.-[19]

These clinical findings consistently demonstrate the superior efficacy of modern targeted therapies over chlorambucil-based regimens in CLL.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summarized protocols for key in vitro assays used to evaluate the anticancer activity of compounds like this compound.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

  • Cell Plating: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat cells with a range of concentrations of the test compound (e.g., this compound) and control compounds for a specified duration (e.g., 48-72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan (B1609692) crystals by viable cells.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Apoptosis Assay (Annexin V Staining)

The Annexin V assay is used to detect apoptosis by identifying the translocation of phosphatidylserine (B164497) (PS) from the inner to the outer leaflet of the plasma membrane, an early event in apoptosis.

  • Cell Treatment: Treat cells with the test compound for the desired time.

  • Cell Harvesting: Collect both adherent and suspension cells.

  • Washing: Wash the cells with cold PBS.

  • Resuspension: Resuspend the cells in Annexin V binding buffer.

  • Staining: Add FITC-conjugated Annexin V and a viability dye such as Propidium Iodide (PI) or 7-AAD. Incubate in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

    • Annexin V-negative/PI-negative: Live cells

    • Annexin V-positive/PI-negative: Early apoptotic cells

    • Annexin V-positive/PI-positive: Late apoptotic/necrotic cells

    • Annexin V-negative/PI-positive: Necrotic cells

DNA Damage Assay (Comet Assay)

The single-cell gel electrophoresis (SCGE) or Comet assay is a sensitive method for detecting DNA strand breaks in individual cells.

  • Cell Preparation: Prepare a single-cell suspension from treated and control cells.

  • Embedding in Agarose (B213101): Mix the cell suspension with low-melting-point agarose and layer it onto a microscope slide pre-coated with normal melting point agarose.

  • Lysis: Immerse the slides in a lysis solution to remove cell membranes and proteins, leaving behind the nucleoids.

  • Alkaline Unwinding: Place the slides in an alkaline electrophoresis buffer to unwind the DNA.

  • Electrophoresis: Subject the slides to electrophoresis. Damaged DNA (containing fragments and breaks) will migrate away from the nucleoid, forming a "comet tail."

  • Neutralization and Staining: Neutralize the slides and stain the DNA with a fluorescent dye (e.g., ethidium (B1194527) bromide or SYBR Green).

  • Visualization and Analysis: Visualize the comets under a fluorescence microscope and quantify the extent of DNA damage using image analysis software (measuring tail length, tail intensity, and tail moment).

Preclinical Drug Discovery and Development Workflow

The preclinical evaluation of a potential anticancer agent like a novel this compound derivative follows a structured workflow to assess its efficacy and safety before consideration for clinical trials.

Preclinical_Workflow Preclinical Anticancer Drug Discovery Workflow cluster_0 In Vitro Screening cluster_1 In Vivo Evaluation cluster_2 IND-Enabling Studies HTS High-Throughput Screening (Target-based or Phenotypic) Hit_to_Lead Hit-to-Lead Optimization (Structure-Activity Relationship) HTS->Hit_to_Lead Lead_Opt Lead Optimization (ADME/Tox properties) Hit_to_Lead->Lead_Opt In_Vitro_Efficacy In Vitro Efficacy Studies (Cytotoxicity, Apoptosis, MoA) Lead_Opt->In_Vitro_Efficacy PK_PD Pharmacokinetics (PK) & Pharmacodynamics (PD) In_Vitro_Efficacy->PK_PD Toxicity Toxicology Studies (Maximum Tolerated Dose) PK_PD->Toxicity Xenograft In Vivo Efficacy Models (e.g., Xenografts, PDX models) Toxicity->Xenograft Formulation Formulation Development Xenograft->Formulation GLP_Tox GLP Toxicology Studies Formulation->GLP_Tox IND_Submission Investigational New Drug (IND) Application Submission GLP_Tox->IND_Submission

Figure 2. Preclinical Drug Discovery Workflow

Conclusion and Future Directions

This compound, a classic alkylating agent, demonstrates potent in vitro and in vivo anticancer activity. However, the landscape of cancer therapy, particularly for hematological malignancies like CLL, has been revolutionized by the advent of highly effective and often better-tolerated targeted therapies. Clinical data for its parent compound, chlorambucil, consistently show inferior efficacy compared to modern agents such as BTK inhibitors (ibrutinib) and BCL-2 inhibitors (venetoclax).

Despite this, the study of PAM and other nitrogen mustards remains relevant for several reasons:

  • Understanding Resistance Mechanisms: Investigating how cancer cells develop resistance to alkylating agents can provide insights that are applicable to other DNA-damaging therapies.

  • Combination Therapies: There may be potential for synergistic effects when PAM or its derivatives are combined with targeted agents, potentially overcoming resistance or enhancing efficacy.

  • Development of Novel Drug Conjugates: The alkylating moiety of PAM could be conjugated to targeting ligands (e.g., antibodies, small molecules) to create more specific and less toxic cancer therapeutics.

Future research should focus on direct preclinical comparisons of PAM with current standard-of-care drugs in relevant cancer models. Furthermore, exploring novel derivatives and drug delivery systems for PAM could potentially reposition this class of compounds in the modern oncologic armamentarium. This guide serves as a foundational resource for researchers to contextualize the historical data of this compound and to inform the design of future studies aimed at innovating beyond traditional chemotherapy.

References

Safety Operating Guide

Safeguarding the Laboratory: A Comprehensive Guide to the Proper Disposal of Phenylacetic Acid Mustard

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the responsible management of chemical waste is paramount to ensuring a safe and compliant laboratory environment. Phenylacetic acid mustard, a major metabolite of the chemotherapeutic agent chlorambucil, is a potent alkylating agent that requires meticulous handling and disposal procedures.[1][2] This guide provides essential, step-by-step information for the proper disposal of this compound, empowering laboratories to manage this hazardous material with confidence and precision.

Understanding the Compound: Properties and Hazards

Before initiating any disposal protocol, a thorough understanding of the chemical's properties and associated hazards is crucial. This compound is known for its high antitumor activity and toxicity.[3] While a specific Safety Data Sheet (SDS) for this compound was not found in the public domain, information can be inferred from its chemical class (nitrogen mustards) and data on related compounds like phenylacetic acid.

Key Considerations for Disposal:

Property/HazardImplication for DisposalSource
Chemical Reactivity Decomposes in aqueous solutions through hydrolysis, forming an aziridinium (B1262131) ion intermediate. This reactivity can be harnessed for controlled degradation.[3]
Toxicity High toxicity to normal tissues necessitates the use of appropriate Personal Protective Equipment (PPE) and containment measures to prevent exposure.[3]
Physical State Typically a solid, requiring careful handling to avoid dust generation.[4]
Regulatory Status While not explicitly listed under its name in generic hazardous waste regulations, as a toxic and reactive substance, it must be managed as hazardous waste in accordance with local, state, and federal regulations.[5][6]

Step-by-Step Disposal Protocol

The recommended procedure for the disposal of this compound involves chemical inactivation through controlled hydrolysis, followed by neutralization and disposal as hazardous waste. This multi-step process is designed to convert the reactive mustard into less hazardous byproducts.

1. Personal Protective Equipment (PPE) and Engineering Controls:

Prior to handling this compound, all personnel must be equipped with the following PPE:

  • Gloves: Nitrile or other chemically resistant gloves.

  • Eye Protection: Chemical safety goggles and a face shield.

  • Lab Coat: A standard laboratory coat.

  • Respirator: Recommended if not handled within a certified chemical fume hood.

All procedures must be conducted in a well-ventilated chemical fume hood to minimize the risk of inhalation.

2. Controlled Hydrolysis (Quenching):

The primary method for inactivating this compound is through controlled hydrolysis. This process must be performed with caution due to the potential for an exothermic reaction.

  • Preparation: In a chemical fume hood, place a suitable reaction vessel (e.g., a beaker of appropriate size) in an ice bath to manage heat generation.

  • Reagent: Prepare a dilute aqueous solution.

  • Procedure: Slowly and in small increments, add the this compound to the cold aqueous solution with constant stirring. The hydrolysis will convert the mustard to a less reactive diol derivative. The reaction's completion may be visually monitored, though analytical confirmation (e.g., HPLC) is recommended for verification if available.

3. Neutralization:

The resulting solution from the hydrolysis step may be acidic. Neutralization is required before final disposal.

  • Base Selection: Prepare a dilute solution of a weak base, such as sodium bicarbonate or sodium carbonate.

  • Slow Addition: Gradually add the basic solution to the acidic solution while stirring. Be mindful of potential gas evolution (carbon dioxide) and add the base slowly to prevent foaming and overflow.

  • pH Monitoring: Use pH paper or a calibrated pH meter to monitor the solution's pH. The target pH should be within the neutral range (typically 6-8), as per local regulations for aqueous waste.

4. Final Disposal:

Once neutralized, the solution must be disposed of as hazardous waste.

  • Waste Collection: Transfer the neutralized solution into a properly labeled hazardous waste container. The label should clearly identify the contents, including the original compound and the treatment process used.

  • Licensed Disposal Service: Arrange for the collection and disposal of the hazardous waste through a licensed and certified professional waste disposal service.[7] Never dispose of untreated or treated this compound down the sanitary sewer.[8][9]

Emergency Procedures: Spill Management

In the event of a spill, immediate and appropriate action is critical to contain the hazard.

  • Evacuate and Ventilate: Evacuate the immediate area and ensure adequate ventilation.

  • Personal Protective Equipment: Don the appropriate PPE before attempting to clean the spill.

  • Containment and Absorption: For solid spills, carefully sweep or vacuum the material into a suitable container, avoiding dust generation.[10] For liquid spills, use an inert absorbent material, such as vermiculite (B1170534) or sand, to absorb the spill. Do not use combustible materials like paper towels.

  • Collection and Disposal: Collect the absorbed material into a sealed, labeled hazardous waste container for disposal by a licensed professional.

Disposal Workflow Diagram

The following diagram outlines the logical steps for the safe disposal of this compound.

G This compound Disposal Workflow cluster_prep Preparation cluster_inactivation Chemical Inactivation cluster_disposal Final Disposal start Start: this compound Waste ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe fume_hood Work in a Chemical Fume Hood ppe->fume_hood hydrolysis Controlled Hydrolysis: Slowly add to cold aqueous solution with stirring in an ice bath fume_hood->hydrolysis neutralization Neutralization: Add dilute weak base (e.g., NaHCO3) Monitor pH to 6-8 hydrolysis->neutralization waste_collection Collect in Labeled Hazardous Waste Container neutralization->waste_collection licensed_disposal Dispose via Licensed Hazardous Waste Service waste_collection->licensed_disposal end End of Process licensed_disposal->end

Caption: Logical workflow for the safe disposal of this compound.

By adhering to these procedures, laboratories can effectively manage the risks associated with this compound, ensuring the safety of personnel and compliance with environmental regulations. Always consult your institution's Environmental Health and Safety (EHS) department for specific guidance and requirements.

References

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